Ajmalicine
Description
This compound has been reported in Rauvolfia yunnanensis, Sarcococca saligna, and other organisms with data available.
RN given refers to (19alpha)-isomer; structure
Structure
2D Structure
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904151 | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5 | |
| Record name | Ajmalicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raubasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raubasine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ajmalicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAUBASINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ajmalicine Biosynthetic Pathway in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ajmalicine biosynthetic pathway in the medicinal plant Catharanthus roseus. This compound, a monoterpenoid indole alkaloid (MIA), is a valuable pharmaceutical compound used for its antihypertensive properties. Understanding its intricate biosynthetic pathway is crucial for developing metabolic engineering strategies to enhance its production. This document details the enzymatic steps, key intermediates, regulatory networks, and experimental protocols relevant to the study of this compound biosynthesis.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, leading to the formation of the central precursor strictosidine. This is followed by a series of enzymatic modifications to yield this compound. The primary enzymes and intermediates are outlined below.
The pathway begins with the production of tryptamine from tryptophan, catalyzed by Tryptophan decarboxylase (TDC) . Tryptamine serves as the indole precursor. The terpenoid precursor, secologanin, is synthesized through the MEP pathway. Key enzymes in the later stages of secologanin synthesis include Geraniol 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO) .
The crucial condensation of tryptamine and secologanin is catalyzed by Strictosidine synthase (STR) to form strictosidine, the universal precursor for most MIAs[1]. Subsequently, Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to produce a highly reactive aglycone. This unstable intermediate then undergoes a series of rearrangements and reductions to form this compound.
Figure 1: The core biosynthetic pathway of this compound in Catharanthus roseus.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for key enzymes in the this compound biosynthetic pathway.
| Enzyme | Abbreviation | Substrate | Km | Vmax | Source |
| Tryptophan decarboxylase | TDC | L-Tryptophan | 7.5 x 10-5 M | 2710 nmol/min/mg | [2][3] |
| Strictosidine synthase | STR | Tryptamine | 0.83 mM | Not Reported | [4] |
| Secologanin | 0.46 mM | Not Reported | [4] | ||
| Strictosidine β-glucosidase | SGD | Strictosidine | Not Reported | Not Reported | [5] |
| Geraniol 10-hydroxylase | G10H | Geraniol | Not Reported | Not Reported |
Note: Comprehensive kinetic data for all enzymes in the pathway is not yet fully available and represents an area for further research.
Metabolite Accumulation
The accumulation of this compound and its precursors varies depending on the specific tissue, culture conditions, and elicitor treatments.
| Metabolite | Tissue/Culture Condition | Concentration | Source |
| This compound | Hairy root line LP10 | 3.8 mg/g DW | [2] |
| Cell culture + 100 µM Methyl Jasmonate | 10.2 mg/L | [6] | |
| Cambial Meristematic Cells | 1.78 mg/g | [7] | |
| Strictosidine | STR over-expressing cell line | >200 mg/L (total TIAs) | [8] |
| Tryptamine | Hairy root cultures | Detected | [9] |
| Secologanin | Cell culture | Accumulates in vacuoles | [10] |
| Catharanthine | Hairy root line LP10 | 4.3 mg/g DW | [2] |
Regulation of this compound Biosynthesis
The this compound biosynthetic pathway is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, with the plant hormone jasmonate playing a central role.
Jasmonate Signaling Pathway
Elicitation with methyl jasmonate (MJ) has been shown to significantly upregulate the expression of several key genes in the this compound pathway, including TDC, STR, and G10H. This response is mediated by a signaling cascade involving a series of transcription factors. The basic helix-loop-helix (bHLH) transcription factor CrMYC2 is a key activator of the jasmonate response. CrMYC2, in turn, activates the expression of the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family of transcription factors, such as ORCA2 and ORCA3 . These ORCA transcription factors then bind to the promoters of and activate the expression of various MIA biosynthetic genes. The pathway is also negatively regulated by ZCT (Zinc finger Catharanthus Transcription factor) proteins.
Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of this compound from C. roseus plant material or cell cultures.
4.1.1. Extraction
-
Lyophilize and grind the plant material or cell culture biomass to a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of methanol and vortex vigorously for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction (steps 3-5) on the pellet with another 1 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 500 µL) of methanol.
-
Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.
4.1.2. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and a buffer such as 0.01 M ammonium acetate (pH 6.8) (B). A typical gradient could be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a photodiode array (PDA) detector for spectral confirmation.
-
Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Enzyme Assay for Strictosidine Synthase (STR)
This assay measures the activity of STR by quantifying the formation of strictosidine.
-
Enzyme Extraction: Homogenize fresh or frozen plant material or cultured cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: In a total volume of 100 µL, combine:
-
50 µL of enzyme extract
-
10 µL of 10 mM tryptamine
-
10 µL of 10 mM secologanin
-
30 µL of 100 mM phosphate buffer (pH 6.8)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant for the presence of strictosidine using HPLC as described in section 4.1, using a strictosidine standard for identification and quantification. The specific activity is typically expressed as pkat/mg of protein[5].
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic genes.
-
RNA Extraction: Isolate total RNA from plant material or cell cultures using a suitable method, such as a CTAB-based protocol or a commercial plant RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based detection method. The reaction mixture (typically 20 µL) should contain:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of diluted cDNA
-
7 µL of nuclease-free water
-
-
Thermal Cycling: A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable reference gene (e.g., actin or ubiquitin).
Metabolic Engineering and Experimental Workflows
Metabolic engineering offers a promising approach to enhance this compound production. This often involves the overexpression of key biosynthetic genes or regulatory transcription factors, or the silencing of competing pathways.
Workflow for RNAi-mediated Gene Silencing
RNA interference (RNAi) can be used to downregulate the expression of specific genes to study their function or to block competing metabolic pathways.
This guide provides a foundational understanding of the this compound biosynthetic pathway. Further research will continue to unravel the intricate details of its regulation and provide new opportunities for the enhanced production of this valuable pharmaceutical compound.
References
- 1. Stepwise response of MeJA-induced genes and pathways in leaves of C. roseus [comptes-rendus.academie-sciences.fr]
- 2. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The catalytic and kinetic mechanisms of NADPH-dependent alkenal/one oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoter analysis of the Catharanthus roseus geraniol 10-hydroxylase gene involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an efficient Agrobacterium-mediated transformation method and its application in tryptophan pathway modification in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Untapped Therapeutic Potential of Ajmalicine: A Technical Guide Beyond Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a monoterpenoid indole alkaloid traditionally recognized for its antihypertensive properties, is emerging as a compound with a diverse pharmacological profile. This technical guide delves into the less-explored therapeutic avenues of this compound, focusing on its neuroprotective, smooth muscle relaxant, and potential anti-cancer activities. By providing a comprehensive overview of its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a vital resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this multifaceted natural compound.
Introduction
This compound, also known as raubasine, is an alkaloid predominantly found in the roots of Rauwolfia serpentina and Catharanthus roseus[1]. While its efficacy in managing hypertension is well-documented, a growing body of evidence suggests its pharmacological activities extend far beyond the cardiovascular system. This guide synthesizes the current understanding of this compound's non-hypertensive properties, offering a technical and in-depth perspective for the scientific community.
Neuroprotective Properties and Potential in Alzheimer's Disease
A significant area of interest is this compound's potential role in neurodegenerative diseases, particularly Alzheimer's disease (AD). AD is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to cognitive decline[2]. This compound has demonstrated multi-target effects that could be beneficial in the context of AD.
Mechanism of Action
This compound's neuroprotective effects are believed to stem from its ability to modulate several key pathological pathways in AD:
-
Cholinesterase Inhibition: this compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase acetylcholine levels in the brain, a therapeutic strategy employed in current AD treatments to improve cognitive function. Molecular docking studies suggest that this compound interacts with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE[3].
-
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the formation of Aβ peptides[2]. This compound has been shown to inhibit BACE-1 activity in a concentration-dependent manner[1][2].
-
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can have neuroprotective effects. This compound has demonstrated inhibitory activity against MAO-B[1][2].
-
Anti-Amyloid Aggregation: this compound has been shown to inhibit the aggregation of Aβ42 fibrils, a critical step in the formation of amyloid plaques[2]. It has been observed to inhibit the formation of β-sheet structures, which are characteristic of amyloid fibrils[2].
-
Neuroprotection against Oxidative Stress: this compound has demonstrated the ability to protect neuronal cells (PC12) from toxicity induced by hydrogen peroxide (H₂O₂) and Aβ42[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the neuroprotective effects of this compound.
| Parameter | Value | Cell/Enzyme System | Reference |
| AChE Inhibition (IC₅₀) | Not explicitly reported, but inhibitory activity is confirmed. | Acetylcholinesterase | [1][3] |
| BuChE Inhibition (IC₅₀) | Not explicitly reported, but inhibitory activity is confirmed. | Butyrylcholinesterase | [1][3] |
| BACE-1 Inhibition | Concentration-dependent inhibition observed. | BACE-1 Enzyme | [1][2] |
| MAO-B Inhibition | Concentration-dependent inhibition observed. | MAO-B Enzyme | [1][2] |
| Aβ₄₂ Aggregation Inhibition | 56% inhibition | Thioflavin T (ThT) fluorescence assay | [2] |
| Neuroprotection (vs. Aβ₄₂ toxicity) | 92% cell survival | PC12 cells | [1][2] |
| Neuroprotection (vs. H₂O₂ toxicity) | 93% cell survival | PC12 cells | [1][2] |
Experimental Protocols
This protocol is based on the Ellman method.
-
Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent control).
-
Add the enzyme (AChE or BuChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
These assays are typically performed using commercially available kits that utilize a fluorometric or colorimetric substrate.
-
General Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the specific enzyme (BACE-1 or MAO-B), and the this compound solution (or solvent control).
-
Pre-incubate the mixture.
-
Add the fluorogenic or colorimetric substrate to initiate the reaction.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
This assay is based on the Thioflavin T (ThT) fluorescence method.
-
Reagents:
-
Aβ₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound
-
-
Procedure:
-
Prepare a solution of Aβ₄₂ peptide in the phosphate buffer.
-
Incubate the Aβ₄₂ solution with different concentrations of this compound (or a vehicle control) at 37°C with continuous agitation.
-
At various time points, take aliquots of the mixture and add ThT solution.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
A decrease in fluorescence intensity in the presence of this compound indicates inhibition of aggregation.
-
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Culture:
-
Culture PC12 cells in an appropriate medium (e.g., DMEM with horse and fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
-
Induction of Toxicity:
-
Seed the PC12 cells in a 96-well plate.
-
To induce oxidative stress, expose the cells to a specific concentration of hydrogen peroxide (H₂O₂) or aggregated Aβ₄₂ peptide for a defined period.
-
-
Treatment with this compound:
-
Pre-treat the cells with various concentrations of this compound for a specified time before adding the toxic agent, or co-treat the cells with this compound and the toxic agent.
-
-
MTT Assay:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Smooth Muscle Relaxant Properties
This compound has been shown to induce relaxation of vascular smooth muscle, a property that contributes to its antihypertensive effects but also suggests broader applications in conditions involving smooth muscle hyperreactivity.
Mechanism of Action
The smooth muscle relaxant effect of this compound is thought to be mediated through a reduction in intracellular calcium (Ca²⁺) and possibly sodium (Na⁺) conductance[4]. This leads to a decrease in the availability of Ca²⁺ for the contractile machinery of the smooth muscle cells, resulting in relaxation. The effect is dose-dependent and can be influenced by the initial concentration of vasoconstrictors like norepinephrine and the extracellular calcium concentration[4].
Quantitative Data Summary
| Parameter | Value | Tissue/Preparation | Reference |
| Relaxation of Norepinephrine-activated Aortic Strips | 75% of initial tension at 0.6 mg/L | Rat aortic helical strips | [4] |
| 50% of initial tension at 2.0 mg/L | Rat aortic helical strips | [4] | |
| 25% of initial tension at 4-5 mg/L | Rat aortic helical strips | [4] |
Experimental Protocol: In Vitro Vascular Smooth Muscle Relaxation
-
Tissue Preparation:
-
Isolate the thoracic aorta from a male rat.
-
Prepare helical aortic strips of a defined size.
-
Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Contraction and Relaxation Measurement:
-
Connect the aortic strips to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction using a vasoconstrictor agent such as norepinephrine or potassium chloride (KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve to determine the potency of this compound.
-
Potential Anti-Cancer Properties
Preliminary evidence suggests that this compound, as a constituent of plants like Catharanthus roseus, may possess anti-cancer properties. C. roseus is a well-known source of potent anti-cancer alkaloids like vincristine and vinblastine. While research specifically on this compound's anti-cancer effects is less extensive, its presence in a plant with such significant anti-neoplastic activity warrants further investigation.
Signaling Pathways and Experimental Workflows
This compound's Multi-Target Action in Alzheimer's Disease
The following diagram illustrates the proposed multi-target mechanism of this compound in the context of Alzheimer's disease.
Caption: Multi-target mechanism of this compound in Alzheimer's disease.
Experimental Workflow for Neuroprotection Studies
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Experimental workflow for assessing neuroprotection.
Vascular Smooth Muscle Relaxation Experimental Workflow
The following diagram illustrates the workflow for studying the effects of this compound on vascular smooth muscle relaxation.
Caption: Workflow for vascular smooth muscle relaxation studies.
Conclusion and Future Directions
This compound presents a compelling case for further investigation beyond its established role in hypertension management. Its multi-target neuroprotective profile, encompassing cholinesterase inhibition, BACE-1 and MAO-B modulation, and anti-amyloid aggregation properties, positions it as a promising candidate for the development of novel therapeutics for Alzheimer's disease. Furthermore, its smooth muscle relaxant effects could be harnessed for other vasospastic disorders. The preliminary indications of anti-cancer activity also warrant dedicated research efforts.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying this compound's various pharmacological effects.
-
Conducting in vivo studies to validate the in vitro findings and assess its efficacy and safety in animal models of neurodegeneration and other relevant diseases.
-
Optimizing its chemical structure to enhance potency and selectivity for specific targets.
-
Exploring synergistic combinations with other therapeutic agents.
This technical guide provides a solid foundation for researchers and drug developers to build upon, paving the way for the potential translation of this compound's diverse pharmacological properties into novel and effective therapies.
References
- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ajamline-induced changes in mechanical and electrical activity of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ajmalicine Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a prominent monoterpenoid indole alkaloid primarily sourced from Rauvolfia serpentina and Catharanthus roseus, has long been recognized for its therapeutic potential, most notably as an antihypertensive agent. Its complex pentacyclic structure serves as a compelling scaffold for medicinal chemists, offering multiple avenues for modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, focusing on its interactions with key biological targets. While extensive research has elucidated the primary mechanisms of action of this compound, a systematic and publicly available library of synthetic analogs with corresponding quantitative bioactivity data is not extensively documented. Therefore, this guide will focus on the known pharmacological activities of this compound, provide detailed experimental protocols for assays that would be essential for generating SAR data, and present visual workflows and signaling pathways to facilitate a deeper understanding of its biological context.
Introduction to this compound
This compound, also known as raubasine, is a well-characterized alkaloid with a history of use in the management of hypertension.[1] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Beyond its cardiovascular effects, this compound has been shown to interact with several other important biological targets, including nicotinic acetylcholine receptors (nAChRs), the metabolic enzyme cytochrome P450 2D6 (CYP2D6), and targets associated with neurodegenerative diseases such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and monoamine oxidase B (MAO-B).[3][4] The multifaceted pharmacology of this compound makes it an intriguing starting point for the development of novel therapeutic agents.
Pharmacological Profile of this compound
The biological activity of this compound is diverse, stemming from its ability to interact with multiple receptor and enzyme systems. Understanding these interactions is fundamental to elucidating its therapeutic effects and potential side-effect profile.
α1-Adrenergic Receptor Antagonism
The most well-established pharmacological action of this compound is its selective antagonism of α1-adrenergic receptors.[1][2] This action underlies its antihypertensive effects. By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.
Nicotinic Acetylcholine Receptor Inhibition
This compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors. This interaction could contribute to its complex pharmacological profile, potentially influencing cholinergic neurotransmission.
Cytochrome P450 2D6 (CYP2D6) Inhibition
A significant aspect of this compound's pharmacology is its potent inhibition of CYP2D6, a key enzyme in the metabolism of a wide range of xenobiotics, including many clinically used drugs. This inhibitory action raises the potential for drug-drug interactions when this compound or its derivatives are co-administered with substrates of this enzyme.
Potential in Neurodegenerative Diseases
Recent in-silico and in-vitro studies have suggested that this compound may have therapeutic potential in the context of Alzheimer's disease. These studies have pointed towards its ability to inhibit key enzymes implicated in the pathology of the disease, including:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's disease.
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B): MAO-B is involved in the breakdown of neurotransmitters, and its inhibition can have neuroprotective effects.
Quantitative Data on this compound Activity
| Target | Bioassay | Species | Value | Unit | Reference |
| α1-Adrenergic Receptor | Radioligand Binding | Not Specified | 3.30 | nM (Ki) | [5] |
| Nicotinic Acetylcholine Receptor | Not Specified | Not Specified | 72.3 | µM (IC50) | [3] |
| CYP2D6 | In vitro metabolism | Human | 0.0023 | µM (IC50) | [4] |
| Acetylcholinesterase (AChE) | In-silico docking | Human | -9.02 | kcal/mol (Binding Energy) | |
| Butyrylcholinesterase (BuChE) | In-silico docking | Human | -8.89 | kcal/mol (Binding Energy) |
Experimental Protocols for SAR Studies
To systematically investigate the structure-activity relationships of this compound analogs, a series of well-defined experimental protocols are required. The following sections detail the methodologies for key in vitro assays.
Synthesis of this compound Analogs
While specific protocols for a wide range of this compound analogs are not available, a general approach to their synthesis would involve the modification of the this compound scaffold. Key areas for modification could include:
-
The Indole Nucleus: Substitution on the aromatic ring could modulate electronic properties and steric interactions.
-
The E-ring: Modifications to the ester group could influence solubility and receptor binding.
-
The D-ring and C-ring: Alterations to the stereochemistry or substitution patterns could impact the overall conformation and target engagement.
A divergent total synthesis approach, as has been described for this compound itself, could be adapted for the creation of a library of analogs.[6][7]
Hypothetical Experimental Workflow for Synthesis and Screening of this compound Analogs
Caption: Workflow for SAR studies of this compound analogs.
α1-Adrenergic Receptor Binding Assay
This assay is used to determine the affinity of this compound analogs for the α1-adrenergic receptor.
-
Principle: A radiolabeled ligand with known high affinity for the α1-adrenergic receptor (e.g., [3H]-prazosin) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The ability of a test compound (this compound analog) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.
-
Materials:
-
Cell membranes expressing the human α1-adrenergic receptor.
-
[3H]-prazosin (radioligand).
-
Non-radiolabeled prazosin (for determining non-specific binding).
-
Test compounds (this compound analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or an excess of non-radiolabeled prazosin (for non-specific binding).
-
Add the [3H]-prazosin to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the ability of this compound analogs to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: The cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
-
Materials:
-
Purified human acetylcholinesterase or butyrylcholinesterase.
-
Acetylthiocholine iodide or butyrylthiocholine iodide (substrate).
-
DTNB (Ellman's reagent).
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Test compounds (this compound analogs) at various concentrations.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, DTNB, and either the test compound or buffer (for control).
-
Add the cholinesterase enzyme to all wells except for the blank.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period of time (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
BACE-1 Inhibition Assay
This is a fluorescence-based assay to screen for inhibitors of BACE-1.
-
Principle: A specific BACE-1 substrate, which is a peptide labeled with a fluorophore and a quencher, is used. In its intact form, the fluorescence of the fluorophore is quenched. When BACE-1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE-1 enzyme.
-
BACE-1 substrate (FRET peptide).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test compounds (this compound analogs) at various concentrations.
-
96-well black microplate and a fluorescence plate reader.
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer and either the test compound or buffer (for control).
-
Add the BACE-1 enzyme to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the BACE-1 substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
MAO-B Inhibition Assay
This is a fluorometric assay for screening inhibitors of MAO-B.
-
Principle: MAO-B catalyzes the oxidative deamination of its substrate, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Fluorescent probe (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Test compounds (this compound analogs) at various concentrations.
-
96-well black microplate and a fluorescence plate reader.
-
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer and either the test compound or buffer (for control).
-
Add the MAO-B enzyme to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Prepare a reaction mixture containing the substrate, fluorescent probe, and HRP.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for predicting its cellular and physiological effects.
α1-Adrenergic Receptor Signaling Pathway
This compound's primary action as an antagonist at the α1-adrenergic receptor blocks the canonical Gq-coupled signaling cascade.
α1-Adrenergic Receptor Signaling Pathway
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. This compound and its Analogues Against AChE and BuChE for the Management of Alzheimer's Disease: An In-silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajmalicine: A Technical Guide to its Role in Traditional and Contemporary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a long history of use in traditional medicine, particularly for its antihypertensive and circulatory benefits.[1][2] Extracted primarily from plants of the Rauvolfia and Catharanthus genera, such as Rauvolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle), this compound has garnered significant interest in modern pharmacology for its potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its traditional uses, pharmacological properties, and the experimental methodologies used to investigate its effects.
Traditional and Modern Applications
Historically, preparations containing this compound have been used in traditional medicine to treat high blood pressure and various circulatory disorders.[1][2] Its vasodilatory properties have been particularly valued for improving cerebral blood flow.[1][2] In contemporary medicine, this compound is recognized as an antihypertensive agent.[5] Its therapeutic effects are primarily attributed to its action as a selective alpha-1 adrenergic receptor antagonist.[6]
Pharmacological Profile
This compound's primary mechanism of action is the blockade of α1-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent reduction in blood pressure.[5][7] Beyond its antihypertensive effects, this compound has been investigated for its potential in neuropharmacology and its role in managing neurological and mental health conditions.[3] It is also a potent inhibitor of the liver enzyme CYP2D6, which is crucial for the metabolism of numerous drugs.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological activity of this compound.
| Parameter | Value | Target/System | Reference |
| Receptor Binding | |||
| Binding Affinity (Ki) | 3.30 nM | α1-Adrenergic Receptor | [5] |
| Enzyme Inhibition | |||
| IC50 | 72.3 μM | Nicotine Receptor (non-competitive) | [7] |
| IC50 | 2.3 nM (0.0023 µM) | CYP2D6 | |
| In Vitro Neuroprotection | |||
| Anti-amyloid Aggregation | 56% inhibition | Aβ42 | [8] |
| Neuroprotection | 92% against Aβ42 toxicity | PC12 cells | [8] |
| Neuroprotection | 93% against H2O2 toxicity | PC12 cells | [8] |
| Cell Culture System | Condition | This compound Yield | Reference |
| Catharanthus roseus shoot cultures | MS medium with 11.42 µM IAA | 0.166% dry wt | [9] |
| Catharanthus roseus shoot cultures | MS medium with 8.90 µM BA (released into medium) | 0.853 g/L | [9] |
| Catharanthus roseus cell suspension | Spiked with 9 mg/L this compound (feedback inhibition observed) | Production inhibited | [10] |
| Catharanthus roseus cell suspension | Spiked with 18 mg/L this compound (feedback inhibition observed) | Production inhibited | [10] |
| Catharanthus roseus cell suspension | Addition of Amberlite XAD-7 resin on day 5 | ~70% improvement | [10] |
| Catharanthus roseus cell suspension | Cyclodextrins, methyljasmonate, and UV exposure | 1040 ± 26.6 mg/L (extracellular) | [11] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Rauvolfia serpentina
This protocol outlines a general method for the extraction and isolation of this compound from the roots of Rauvolfia serpentina.
1. Extraction: a. Air-dry and pulverize the roots of Rauvolfia serpentina. b. Macerate the powdered root material with methanol at room temperature. c. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in an acidic aqueous solution (e.g., 2% tartaric acid). b. Perform sequential extractions with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds. c. Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10 with ammonium hydroxide). d. Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.
3. Chromatographic Separation: a. Concentrate the alkaloid-rich organic extract. b. Subject the concentrated extract to column chromatography using silica gel. c. Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
4. Purification: a. Pool the fractions containing this compound. b. Further purify the pooled fractions using preparative HPLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is for the simultaneous quantification of this compound in plant extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e column (100 x 4.6 mm i.d.).
-
Mobile Phase: A binary gradient of:
-
A: 0.01 M sodium phosphate buffer (NaH2PO4) at pH 3.5 containing 0.5% glacial acetic acid.
-
B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to establish a calibration curve (e.g., 1-20 µg/mL).
-
Sample Solution: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Protocol 3: Alpha-1 Adrenergic Receptor Binding Assay (General Protocol)
This protocol describes a general radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors.
1. Membrane Preparation:
-
Homogenize a tissue source rich in α1-adrenergic receptors (e.g., rat liver, cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled α1-adrenergic receptor antagonist (e.g., [3H]prazosin).
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.
-
To determine non-specific binding, include a set of tubes with an excess of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Antihypertensive Effect
Caption: this compound blocks norepinephrine from activating α1-adrenergic receptors, inhibiting the downstream signaling cascade that leads to smooth muscle contraction and promoting vasodilation.
Experimental Workflow for this compound Research
Caption: A generalized workflow for the research and development of this compound, from plant source to pharmacological evaluation.
Conclusion
This compound remains a significant natural product with well-established antihypertensive properties rooted in traditional medicine and validated by modern pharmacological research. Its mechanism of action as a selective α1-adrenergic receptor antagonist provides a clear basis for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its delivery, exploring its polypharmacological effects, and developing novel therapeutic applications based on its unique pharmacological profile.
References
- 1. aktpublication.com [aktpublication.com]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. embopress.org [embopress.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
The Neuroprotective Potential of Ajmalicine: A Technical Guide for Researchers
Abstract
Ajmalicine, a monoterpenoid indole alkaloid predominantly found in Rauwolfia and Catharanthus species, has long been recognized for its antihypertensive properties. Emerging research, however, is beginning to shed light on its potential as a multi-target neuroprotective agent. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its applications in the context of neurodegenerative diseases such as Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the elucidated mechanisms of action, including relevant signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. The pathology of these diseases is complex and multifactorial, often involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, cholinergic deficits, oxidative stress, and neuroinflammation. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for multi-target-directed ligands that can modulate several of these pathological cascades simultaneously.
This compound has emerged as a promising candidate in this area. In silico and in vitro studies have demonstrated its ability to interact with key targets implicated in the pathogenesis of AD. This guide will synthesize the available data on this compound's neuroprotective potential, providing a foundational resource for further research and development.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective profile of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from a seminal study by Kashyap et al. (2020), which investigated this compound as a multi-target directed ligand for Alzheimer's disease.[1][2]
| Enzyme/Target | This compound IC50 (µM) | Reserpine IC50 (µM) (for comparison) | Key Finding |
| Acetylcholinesterase (AChE) | Not explicitly determined, but inhibition was observed. | 1.7 | This compound exhibits inhibitory activity against AChE, a key enzyme in cholinergic neurotransmission.[1][2] |
| Butyrylcholinesterase (BuChE) | Not explicitly determined, but inhibition was observed. | 2.8 | Similar to AChE, this compound also shows potential for BuChE inhibition.[1][2] |
| Monoamine Oxidase-B (MAO-B) | 89% inhibition at 40 µM | Comparable inhibition to this compound at 10 µM | Significant, concentration-dependent inhibition of MAO-B, an enzyme linked to oxidative stress in the brain.[1] |
| Beta-secretase 1 (BACE-1) | 69% inhibition at 50 µM | 47% inhibition at 50 µM | This compound demonstrates notable inhibition of BACE-1, a key enzyme in the amyloidogenic pathway.[2] |
| Assay | This compound Activity | Key Finding |
| Aβ42 Aggregation Inhibition | 56% inhibition | This compound significantly hinders the aggregation of Aβ42, a primary component of amyloid plaques.[1][2] |
| Neuroprotection against Aβ42 toxicity | 67% cell survival at 40 µM | Demonstrates a protective effect against Aβ42-induced cytotoxicity in PC12 neuronal cells.[1] |
| Neuroprotection against H₂O₂ toxicity | 89% cell survival at 40 µM | Exhibits strong antioxidant properties by protecting neuronal cells from oxidative stress-induced damage.[2] |
Elucidated Mechanisms of Action and Signaling Pathways
The neuroprotective effects of this compound are attributed to its multi-target engagement. Based on current research, the primary mechanisms include:
-
Enzyme Inhibition: this compound inhibits key enzymes involved in the pathogenesis of Alzheimer's disease, including those responsible for the breakdown of acetylcholine (AChE and BuChE), the generation of oxidative stress (MAO-B), and the production of amyloid-beta peptides (BACE-1).
-
Anti-Aggregation: this compound directly interferes with the aggregation of Aβ42 peptides, a critical event in the formation of neurotoxic amyloid plaques.
-
Antioxidant Activity: The compound demonstrates significant protection of neuronal cells against oxidative damage induced by hydrogen peroxide.
While the specific intracellular signaling pathways modulated by this compound to exert these effects are still under active investigation, its known activities suggest potential interactions with pathways commonly implicated in neuroprotection, such as those regulating oxidative stress, apoptosis, and inflammation. The inhibition of MAO-B, for instance, directly reduces the production of reactive oxygen species (ROS), thereby mitigating downstream damaging cascades.
Caption: Multi-target neuroprotective mechanisms of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Kashyap et al. (2020).
In Vitro Neuroprotection Assay against H₂O₂-Induced Cytotoxicity in PC12 Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the PC12 cells into 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 18 hours. Include a vehicle control (DMSO) and a positive control (e.g., Glutathione).
-
Induction of Oxidative Stress: After the pre-treatment period, induce cytotoxicity by adding H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.
-
Incubation: Incubate the plates for an additional 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Experimental workflow for H₂O₂-induced neurotoxicity assay.
Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)
This assay quantifies the ability of this compound to inhibit the formation of amyloid-beta fibrils.
Materials:
-
Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS)
-
This compound
-
96-well black plates
Procedure:
-
Aβ42 Preparation:
-
Dissolve Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP to form a peptide film.
-
Store the peptide film at -20°C.
-
Before use, dissolve the peptide film in DMSO to a stock concentration of 2 mM.
-
-
Aggregation Reaction:
-
In a 96-well black plate, prepare the reaction mixture containing Aβ42 (final concentration 20 µM) and varying concentrations of this compound in PBS.
-
Include a control with Aβ42 and vehicle (DMSO).
-
-
Incubation: Incubate the plate at 37°C for 48 hours with continuous shaking.
-
ThT Fluorescence Measurement:
-
Add ThT solution (final concentration 5 µM) to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 485 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation relative to the control.
Caption: Workflow for the Thioflavin T Aβ42 aggregation assay.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
This fluorometric assay determines the inhibitory effect of this compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound
-
96-well black plates
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, HRP, and Amplex Red in assay buffer.
-
Inhibitor Incubation:
-
In a 96-well black plate, add the MAO-B enzyme to each well.
-
Add varying concentrations of this compound or a known MAO-B inhibitor (positive control).
-
Incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, HRP, and Amplex Red mixture to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C, with excitation at 530-560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by this compound.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound possesses significant neuroprotective properties with the potential for therapeutic application in neurodegenerative diseases. Its multi-target mechanism of action, encompassing enzyme inhibition, anti-aggregation, and antioxidant effects, makes it a particularly attractive candidate for the complex pathology of conditions like Alzheimer's disease.
Future research should focus on several key areas:
-
In vivo studies: To validate the in vitro findings and assess the bioavailability, efficacy, and safety of this compound in animal models of neurodegeneration.
-
Signaling Pathway Elucidation: To precisely identify the intracellular signaling cascades modulated by this compound that underpin its neuroprotective effects. This will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.
-
Structure-Activity Relationship Studies: To synthesize and screen this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic profiles.
References
- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajmalicine: A Comprehensive Technical Review of its Potential in Circulatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine, a monoterpenoid indole alkaloid primarily isolated from Rauvolfia and Catharanthus species, has long been recognized for its antihypertensive properties.[1][2][3] This technical guide provides an in-depth review of the molecular mechanisms, pharmacological effects, and experimental validation of this compound as a potential therapeutic agent for circulatory disorders. By consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development. The primary mechanisms of action, including preferential α1-adrenoceptor antagonism and calcium channel modulation, are explored in detail, offering a foundation for future investigation and clinical application.
Introduction
Cardiovascular diseases remain a leading cause of global mortality, necessitating the continued exploration of novel therapeutic agents.[4][5] Natural products, with their vast structural diversity, have historically been a rich source of cardiovascular drugs.[6][7] this compound (also known as Raubasine) is an alkaloid with established use as an antihypertensive agent.[8][9] Its therapeutic effects are primarily attributed to its vasodilatory properties, which stem from a multi-target mechanism of action.[1] This whitepaper synthesizes the current scientific knowledge on this compound, focusing on the core mechanisms that underpin its potential for treating circulatory disorders such as hypertension.
Mechanism of Action
This compound's primary cardiovascular effect, the relaxation of vascular smooth muscle, is achieved through two principal signaling pathways: antagonism of α1-adrenergic receptors and modulation of ion channels.
Alpha-1 Adrenergic Receptor Antagonism
The sympathetic nervous system plays a critical role in regulating vascular tone through the release of catecholamines like norepinephrine, which bind to adrenergic receptors on vascular smooth muscle cells (VSMCs). The α1-adrenoceptor is a Gq protein-coupled receptor. Its activation initiates a signaling cascade that leads to vasoconstriction.[10][11]
This compound acts as a potent and preferential antagonist of α1-adrenoceptors over α2-adrenoceptors.[8][12] By blocking the α1-receptor, this compound prevents the binding of norepinephrine and subsequent activation of the Gq protein pathway. This inhibitory action disrupts the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release from the sarcoplasmic reticulum and reduced protein kinase C (PKC) activation. The net result is a reduction in myosin light chain phosphorylation and subsequent vasodilation, which lowers peripheral vascular resistance and blood pressure.[10][13]
Ion Channel Modulation
In addition to its primary action on adrenoceptors, this compound also influences ion channel activity, contributing to its vasodilator effect.
-
Calcium Channels: Studies suggest that this compound exhibits calcium channel blocking properties.[14][15] By inhibiting the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels in VSMCs, this compound directly interferes with a critical step in the excitation-contraction coupling process, thereby promoting relaxation.[15][16]
-
Sodium and Potassium Channels: Evidence also indicates that this compound can interact with sodium and potassium channels.[14] While the effects on these channels are less characterized in the context of vascular tone, they may contribute to the overall pharmacological profile, particularly its anti-arrhythmic properties.[17][18]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various experimental models.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| Nicotine Receptor Inhibition (IC₅₀) | 72.3 μM | Not Specified | [12] |
| Inotropic Effect Threshold | > 1 x 10⁻⁴ M | Isolated Papillary Muscle |[17] |
Table 2: Dose-Dependent Vasodilation of Rat Aortic Strips
| This compound Concentration | % Relaxation of Norepinephrine-Induced Contraction | Reference |
|---|---|---|
| 0.6 mg/L | 75% | [15] |
| 2.0 mg/L | 50% | [15] |
| 4-5 mg/L | 25% |[15] |
Experimental Protocols and Evidence
The therapeutic potential of this compound is supported by data from various in vitro and in vivo experimental models.
In Vitro Vasodilation Assay
A common method to assess the direct effect of a compound on vascular tone is the isolated tissue bath assay using aortic rings.
Objective: To determine the dose-dependent vasodilator effect of this compound on pre-constricted rat aortic rings.
Protocol:
-
Tissue Preparation: Male rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings approximately 2-3 mm in width. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface.[19]
-
Mounting: Aortic rings are mounted between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
-
Viability and Pre-contraction: The viability of the rings is tested with a challenge of potassium chloride (KCl). After a washout period, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor, typically Norepinephrine (e.g., 10⁻⁶ M).[15]
-
Compound Administration: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative concentration-dependent manner.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the maximal contraction induced by norepinephrine. A dose-response curve is then plotted to determine parameters like EC₅₀.
In Vivo Models of Hypertension
To evaluate the antihypertensive efficacy of this compound in a physiological system, various animal models of hypertension are employed. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model.[20]
Objective: To assess the effect of this compound administration on blood pressure in Spontaneously Hypertensive Rats (SHRs).
Protocol:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used. A normotensive control group (e.g., Wistar-Kyoto rats) is typically included for comparison.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method.[20][21] For continuous and more accurate measurements, telemetry implants can be used.
-
Drug Administration: Animals are randomly assigned to treatment groups: a vehicle control group and one or more this compound dose groups. This compound is administered, for example, via oral gavage or intraperitoneal injection, daily for a specified period (e.g., 4 weeks).
-
Monitoring: Blood pressure and heart rate are monitored at regular intervals throughout the study period.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA) is performed to compare the effects of this compound treatment with the vehicle control.
Evidence Summary:
-
Hemodynamic studies in anesthetized and conscious dogs showed no significant changes in measured parameters at doses of 2 mg/kg or less, suggesting a favorable safety profile at therapeutic doses.[17]
-
This compound has been shown to effectively induce relaxation in vascular smooth muscle preparations, counteracting contractions induced by norepinephrine and high potassium concentrations.[15] This confirms its vasodilatory action is mediated, at least in part, by blocking calcium influx.[15]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for circulatory disorders, primarily hypertension. Its well-documented dual mechanism of action—preferential α1-adrenergic receptor antagonism and calcium channel blockade—provides a robust basis for its vasodilatory and blood pressure-lowering effects. The quantitative data from in vitro and in vivo studies support its efficacy.
For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clearer relationship between dosage, plasma concentration, and hemodynamic effects.
-
Clinical Trials: While used clinically, more extensive, modern clinical trials are needed to fully establish its efficacy and safety profile in diverse patient populations compared to current standards of care.[22][23][24]
-
Structural Analogs: Synthesizing and screening derivatives of this compound to optimize its potency, selectivity (e.g., for specific α1-adrenoceptor subtypes or vascular calcium channels), and pharmacokinetic properties.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when combined with other classes of antihypertensive drugs.
This comprehensive guide consolidates the foundational technical knowledge on this compound, providing a valuable resource to guide and stimulate further research and development in the field of cardiovascular medicine.
References
- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Alkaloids and Their Mechanisms of Action in Cardiovascular Diseases [sciltp.com]
- 6. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mitwellness.com [mitwellness.com]
- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 15. Ajamline-induced changes in mechanical and electrical activity of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine [mdpi.com]
- 20. scialert.net [scialert.net]
- 21. article.imrpress.com [article.imrpress.com]
- 22. The changing landscape of drug clinical trials on cardiometabolic diseases in China, 2009–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Latest drug developments in the field of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
Ajmalicine as a Cytochrome P450 2D6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ajmalicine, a monoterpenoid indole alkaloid found in plants of the Rauvolfia and Catharanthus genera, has been identified as a potent inhibitor of the human liver enzyme Cytochrome P450 2D6 (CYP2D6).[1] This enzyme is critical in the metabolism of approximately 25% of clinically used drugs.[2][3] The inhibitory action of this compound on CYP2D6 is of significant interest in drug development due to the potential for drug-drug interactions. This technical guide provides an in-depth overview of the inhibitory role of this compound on CYP2D6, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant pathways and workflows.
Mechanism of Inhibition
Current research indicates that this compound is a potent, reversible, and non-mechanism-based inhibitor of CYP2D6.[1] This means that this compound's inhibitory effect is not dependent on its own metabolism by the enzyme and that the inhibition can be reversed. The primary mode of inhibition is likely competitive or non-competitive, where this compound binds to the enzyme, thereby preventing the substrate from accessing the active site.[4][5] Unlike mechanism-based inhibitors, this compound does not form a covalent bond with the enzyme or lead to its irreversible inactivation.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against CYP2D6 has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |
| This compound | CYP2D6 | [O-methyl-14C]dextromethorphan | 0.0023 | Reversible, Non-mechanism-based | [1] |
Experimental Protocols
The following is a detailed protocol for an in vitro assay to determine the inhibitory potential of this compound on human liver microsomal CYP2D6, based on methodologies described in the scientific literature.
Objective
To determine the IC50 value of this compound for the inhibition of CYP2D6-mediated dextromethorphan O-demethylation in human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Dextromethorphan (CYP2D6 substrate)
-
Dextrorphan (metabolite standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., dextromethorphan-d3)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of dextromethorphan in methanol or water.
-
Prepare working solutions of this compound and dextromethorphan by diluting the stock solutions in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system and dextromethorphan (at a concentration close to its Km for CYP2D6, typically 5-10 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[8]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of dextrorphan using a validated LC-MS/MS method.[9][10][11][12]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitor the transitions for dextrorphan and the internal standard.
-
-
Data Analysis
-
Calculate the rate of dextrorphan formation for each this compound concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of CYP2D6 activity versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the inhibitory effect of this compound on the CYP2D6-mediated metabolism of a substrate, using dextromethorphan as an example.
Experimental Workflow
The following diagram outlines the key steps in the in vitro experimental workflow for determining the IC50 of this compound.
Logical Relationships in Reversible Inhibition
This diagram illustrates the logical flow of reversible enzyme inhibition, highlighting the competition between the substrate and the inhibitor for the enzyme's active site.
References
- 1. Cytochrome P450 2D6 (CYP2D6) inhibitory constituents of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Dextromethorphan in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ajmalicine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ajmalicine in plant extracts, particularly from Rauwolfia serpentina. The described protocol is sensitive, reproducible, and suitable for the quality control and standardization of herbal raw materials and finished products containing this compound. The method utilizes a C18 column with gradient elution and UV detection, providing excellent separation and quantification of this compound.
Introduction
This compound, also known as raubasine, is a principal indole alkaloid found in various medicinal plants, most notably from the Rauwolfia species. It is recognized for its therapeutic properties, including antihypertensive and antiarrhythmic effects. Accurate and precise quantification of this compound in plant extracts is crucial for ensuring the safety, efficacy, and quality of herbal medicines and dietary supplements. This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Experimental
Materials and Reagents
-
This compound standard (≥98.0% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Hexane
-
Deionized water
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
| Parameter | Condition |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent C18 column[1][2] |
| Mobile Phase | A: AcetonitrileB: 0.01M Sodium Phosphate Buffer (NaH₂PO₄) with 0.5% glacial acetic acid (pH 3.5)[1][2] |
| Gradient Program | 0–9 min, 15% A; 9–10 min, 25% A; 10–12 min, 30% A; 12–30 min, 35% A; 30–50 min, 15% A[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 26°C[1] |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 20 µL |
| Retention Time | Approximately 14.41 min for this compound[1] |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation (from Rauwolfia serpentina roots)
-
Extraction:
-
Purification:
-
Evaporate the filtrate to dryness under reduced pressure.
-
Defat the residue by partitioning with 5 mL of hexane three times.[1]
-
Dry the defatted residue.
-
-
Final Sample Solution:
-
Redissolve the dried residue in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[1]
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Method Validation Summary
The described HPLC method has been validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.[1][2]
| Parameter | Result |
| Linearity Range | 1–20 µg/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 4 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 12 µg/mL[1][2] |
| Recovery | 97.03%[1][2] |
| Precision (RSD%) | 2.51%[1] |
Results and Discussion
The HPLC method provides a well-resolved peak for this compound, free from interference from other components in the plant extract. The retention time for this compound under the specified conditions is approximately 14.41 minutes.[1] The calibration curve demonstrates excellent linearity over the concentration range of 1-20 µg/mL.[1][2] The low LOD and LOQ values indicate the high sensitivity of the method.[1][2] The high recovery and low relative standard deviation (RSD) confirm the accuracy and precision of the method.[1]
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of this compound in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound-containing products. The method's validation parameters demonstrate its suitability for ensuring the quality and consistency of herbal medicines.
References
Application Notes & Protocols for HPTLC Analysis of Ajmalicine and Reserpine in Rauvolfia Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of the key indole alkaloids, ajmalicine and reserpine, in various Rauvolfia species. This document is intended to guide researchers in establishing a robust and reliable method for the identification, quantification, and validation of these pharmaceutically important compounds.
Introduction
Rauvolfia species, particularly Rauvolfia serpentina, are renowned for their rich content of therapeutic alkaloids, with this compound and reserpine being of significant pharmacological interest. This compound is used for its anti-arrhythmic and circulatory stimulant properties, while reserpine is a well-known antihypertensive and tranquilizing agent. Accurate and precise quantification of these alkaloids is crucial for the quality control of raw plant materials, herbal formulations, and for further pharmacological research. HPTLC offers a rapid, versatile, and cost-effective analytical tool for this purpose.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered root, stem, or leaf samples of Rauvolfia species.
-
Standards: Reference standards of this compound and reserpine (procured from a reputable supplier, e.g., Sigma-Aldrich).
-
Solvents: Methanol, chloroform, toluene, ethyl acetate, and formic acid (all analytical or HPLC grade).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm or 20 x 10 cm).
Standard Solution Preparation
-
Stock Solutions: Accurately weigh 10 mg of this compound and reserpine reference standards and dissolve each in 10 mL of methanol to obtain stock solutions of 1 mg/mL (1000 µg/mL).
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by appropriate dilution with methanol to achieve a concentration range suitable for calibration (e.g., 10-100 µg/mL).
Sample Preparation (Extraction)
-
Accurately weigh 1 g of the dried, powdered plant material.
-
Transfer the powder to a conical flask and add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic water bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol. This is the sample solution for HPTLC analysis.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A validated mobile phase for the simultaneous separation of this compound and reserpine is Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v) [1].
-
Chamber Saturation: Line the twin-trough developing chamber with filter paper and saturate with the mobile phase for at least 20 minutes prior to plate development.
-
Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator (e.g., CAMAG Linomat 5).
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate in an oven at 60°C for 5 minutes.
Densitometric Analysis
-
Detection: Scan the dried plate using a TLC scanner (e.g., CAMAG TLC Scanner 4) in absorbance-reflectance mode.
-
Wavelength: The optimal wavelength for the simultaneous detection of this compound and reserpine is 268 nm .
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the corresponding concentration of the applied standard solutions.
-
Quantification: Determine the concentration of this compound and reserpine in the sample extracts by interpolating their peak areas on the calibration curve.
Data Presentation
Chromatographic Data
| Parameter | This compound | Reserpine | Reference |
| Rf Value | ~ 0.68 | ~ 0.53 | [2] |
| Detection Wavelength (nm) | 268 | 268 | [3] |
Method Validation Parameters
A validated HPTLC method ensures accuracy, precision, and reliability of the results. The following table summarizes typical validation parameters for the quantification of this compound and reserpine.
| Validation Parameter | This compound | Reserpine | Reference |
| Linearity Range (ng/spot) | 200 - 1600 | 200 - 1600 | [4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [4] |
| Limit of Detection (LOD) (ng/spot) | 6.31 | 19.12 | [4] |
| Limit of Quantification (LOQ) (ng/spot) | 12.54 | 38.00 | [4] |
| Recovery (%) | 97.03% - 98.38% | 98.27% - 98.78% | [5][6] |
| Precision (%RSD) | < 2% | < 2% | [5] |
Quantitative Analysis of this compound and Reserpine in Rauvolfia Species
The following table presents examples of quantitative data for this compound and reserpine in different parts of Rauvolfia serpentina.
| Plant Part | This compound Content (mg/g DW) | Reserpine Content (mg/g DW) | Reference |
| Roots (in vitro regenerated) | - | 0.191 | [7] |
| Leaf derived callus | 0.131 | - | [7] |
| Roots (wild) | - | Detected as major component | [8] |
| Leaves | Detected in low amounts | Detected in low amounts | [8] |
Mandatory Visualizations
HPTLC Experimental Workflow
Caption: Workflow for HPTLC analysis of Rauvolfia species.
Logical Relationship for Method Validation
Caption: Key parameters for HPTLC method validation.
Conclusion
The described HPTLC method provides a reliable and efficient approach for the simultaneous quantification of this compound and reserpine in Rauvolfia species. The detailed protocols and validation data presented herein serve as a valuable resource for researchers and industry professionals engaged in the quality control and development of phytopharmaceuticals derived from this important medicinal plant. The use of HPTLC facilitates high-throughput analysis, making it a suitable technique for routine quality assessment.
References
- 1. scielo.br [scielo.br]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cadmium chloride (CdCl2) elicitation improves reserpine and this compound yield in Rauvolfia serpentina as revealed by high-performance thin-layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
Application Notes & Protocols: Extraction of Ajmalicine from Rauvolfia serpentina Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rauvolfia serpentina, commonly known as Indian snakeroot or Sarpagandha, is a medicinal plant rich in various bioactive terpenoid indole alkaloids.[1] Among these, ajmalicine (also known as raubasine) is a prominent alkaloid with significant pharmacological value, primarily used for its antihypertensive and vasodilatory properties. Accurate and efficient extraction of this compound from the plant's roots is critical for research, quality control, and the development of pharmaceutical agents. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from R. serpentina roots.
Quantitative Data Summary
The efficiency of this compound extraction and analysis is dependent on the chosen methodology. The following table summarizes key quantitative metrics from validated protocols.
| Parameter | Method | Value | Reference |
| Extraction Yield | Ethanolic Extraction | 11.27% - 12.05% (crude extract) | [2][3] |
| Methanolic Extraction | 0.440 mg/g (this compound in root) | [2] | |
| HPTLC Analysis | 0.17% (this compound in roots) | [4] | |
| Analytical Metrics | RP-HPLC | 97.03% | [5][6] |
| RP-HPLC | 4 µg/mL | [5][6][7] | |
| RP-HPLC | 12 µg/mL | [5][6][7] |
Experimental Protocols
Two primary methods for the extraction of this compound are detailed below: a methanol-based extraction suitable for quantitative analysis and a general ethanolic extraction for obtaining crude extract.
Protocol 1: Methanol-Based Extraction for HPLC Analysis
This protocol is adapted from a method developed for the simultaneous quantification of this compound, reserpine, and ajmaline, demonstrating high recovery and reproducibility.[5][6]
1. Materials and Reagents:
-
Air-dried root powder of Rauvolfia serpentina
-
Methanol (HPLC grade)[5]
-
Hexane (HPLC grade)[5]
-
Hydrochloric acid (HCl)
-
Deionized water
-
Filtration unit (e.g., Millipore)[5]
-
Rotary evaporator
-
Centrifuge
2. Sample Preparation and Extraction:
-
Accurately weigh 0.1 g of finely powdered, air-dried R. serpentina roots.[5][7]
-
Transfer the powder to a suitable flask and add 10 mL of methanol.
-
Perform the extraction for 10 hours. The process should be repeated three times with fresh solvent each time.[5]
-
Combine the methanolic extracts and filter to remove solid plant material.[5]
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[5]
3. Purification (Defatting):
-
To the dried extract, add 5 mL of hexane and vortex thoroughly to dissolve non-polar constituents (fats and waxes).
-
Separate the hexane layer. Repeat this step three times to ensure complete defatting.[5]
-
Discard the hexane fractions and allow the remaining alkaloid-rich extract to dry completely.[5]
4. Final Sample Preparation for HPLC:
-
Redissolve the final dried and defatted extract in 1 mL of acidic methanol.[5]
-
This sample is now ready for injection into an HPLC system for quantification.
5. HPLC Conditions for Quantification:
-
Mobile Phase: A binary gradient of:
-
Column Temperature: 26°C[5]
Protocol 2: General Ethanolic Extraction
This method is suitable for obtaining a crude indole alkaloid extract for preliminary screening or further purification.
1. Materials and Reagents:
-
Dried, powdered roots of R. serpentina
-
Ethanol (95% or absolute)
-
Soxhlet apparatus or orbital shaker
-
Rotary evaporator
-
Filter paper
2. Extraction Procedure:
-
Weigh a desired quantity of powdered root material (e.g., 50 g).
-
Place the material in the thimble of a Soxhlet apparatus or in a large flask for maceration.
-
Add a sufficient volume of ethanol to immerse the powder completely.
-
Soxhlet Extraction: Extract for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
Maceration: If using a shaker, seal the flask and agitate at room temperature for 48-72 hours.
-
After extraction, filter the ethanolic solution to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C until a semi-solid or solid crude extract is obtained.[2]
-
Store the crude extract in a desiccator over silica gel until further use. The total crude extract yield is expected to be around 11-12%.[2][3]
Visualized Workflows
The following diagrams illustrate the key experimental processes for this compound extraction and analysis.
Caption: Workflow for Methanol-Based Extraction and HPLC Quantification of this compound.
Caption: Logical workflow for the fractional separation of alkaloids from R. serpentina.
References
- 1. scialert.net [scialert.net]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models Studying the Antihypertensive Effects of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, also known as raubasine, is an indole alkaloid with recognized antihypertensive properties.[1][2] It is naturally found in plants such as Rauwolfia serpentina and Catharanthus roseus.[3] The primary mechanism of action for its blood pressure-lowering effect is the blockade of α1-adrenergic receptors.[2] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the antihypertensive effects of this compound using established animal models of hypertension.
While this compound is a known antihypertensive agent, detailed public-domain studies quantifying its effects in specific hypertensive animal models are limited. Therefore, the following protocols are based on established methodologies for antihypertensive drug screening, with specific recommendations for the study of this compound derived from its known pharmacological profile. The provided quantitative data is from a study on a crude extract of Rauwolfia serpentina, a plant rich in this compound, and serves as an illustrative example.
Recommended In Vivo Animal Models
Several well-validated animal models are suitable for studying the antihypertensive effects of this compound. The choice of model often depends on the specific research question and the desired clinical relevance.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. SHRs develop hypertension without any external induction, and the pathophysiology shares similarities with human essential hypertension. This model is suitable for studying the long-term effects of antihypertensive agents.
-
High Salt-Induced Hypertensive Rat: This model is relevant for studying salt-sensitive hypertension. A high-salt diet in susceptible rat strains, such as Sprague-Dawley or Dahl Salt-Sensitive rats, induces a significant and sustained increase in blood pressure. This model is particularly useful given that many cases of human hypertension are exacerbated by high salt intake.[4][5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This is a model of mineralocorticoid-induced hypertension. It involves unilateral nephrectomy followed by the administration of DOCA (a mineralocorticoid) and a high-salt diet. This model is characterized by low renin levels and is useful for studying volume-dependent hypertension.
Experimental Protocols
The following protocols provide a framework for inducing hypertension and subsequently evaluating the antihypertensive effects of this compound.
Protocol 1: High Salt-Induced Hypertension in Albino Rats
This protocol is adapted from a study evaluating the antihypertensive effects of a Rauwolfia serpentina extract.[5]
Materials:
-
Male albino rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Standard rat chow
-
High salt diet (8% NaCl mixed with standard chow)[5]
-
This compound (pure compound)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Atenolol (50 mg/kg body weight)[5]
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Hypertension:
-
Divide the animals into a normotensive control group (G1) and hypertension induction groups.
-
Feed the hypertension induction groups a high salt diet (8% NaCl) for 4 weeks. The G1 group continues to receive a normal diet.[5]
-
Monitor blood pressure weekly to confirm the development of hypertension.
-
-
Treatment Protocol (to begin after 4 weeks of high salt diet):
-
G1 (Normal Control): Normal diet + Vehicle orally daily.
-
G2 (Hypertensive Control): High salt diet + Vehicle orally daily.[5]
-
G3 (Positive Control): High salt diet + Atenolol (50 mg/kg) orally daily.[5]
-
G4 (this compound Low Dose): High salt diet + this compound (e.g., 100 mg/kg) orally daily.
-
G5 (this compound High Dose): High salt diet + this compound (e.g., 200 mg/kg) orally daily. (Note: The doses for this compound are suggested starting points based on the crude extract study and should be optimized in pilot experiments.)
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the 4-week treatment period.
-
Measurements should be taken at the same time of day to minimize diurnal variations.
-
-
Data Analysis:
-
Calculate the mean systolic and diastolic blood pressure for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure of the treatment groups to the hypertensive control group.
-
Data Presentation
The following table summarizes the blood pressure data from a study using a methanolic extract of Rauwolfia serpentina in a high salt-induced hypertensive rat model. This serves as an example of how to present quantitative data from such studies.
Table 1: Effect of Rauwolfia serpentina Extract on Systolic and Diastolic Blood Pressure in High Salt-Induced Hypertensive Rats [5]
| Group | Treatment | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | % Reduction in BP |
| G1 | Normal Control | 120/80 ± 5/3 | 122/81 ± 4/3 | - |
| G2 | Hypertensive Control | 155/105 ± 6/4 | 158/108 ± 5/4 | - |
| G3 | Atenolol (50 mg/kg) | 156/106 ± 5/3 | 125/85 ± 4/3 | Significant |
| G4 | R. serpentina (100 mg/kg) | 154/104 ± 6/4 | 130/90 ± 5/3 | Significant |
| G5 | R. serpentina (200 mg/kg) | 155/105 ± 5/4 | 123/83 ± 4/3 | Significant |
Data are presented as Mean ± SEM. "Significant" indicates a statistically significant reduction compared to the hypertensive control group (p < 0.05).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the antihypertensive effect of this compound.
Signaling Pathway of this compound's Antihypertensive Effect
Caption: Signaling pathway of this compound's antihypertensive action via α1-adrenergic receptor blockade.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vivo antihypertensive effects of this compound. By utilizing established animal models such as the high salt-induced hypertensive rat and following the outlined experimental procedures, it is possible to robustly evaluate the efficacy and dose-response of this compound. The known mechanism of action, α1-adrenergic receptor antagonism, provides a clear molecular basis for its blood pressure-lowering effects and can be further investigated through these in vivo studies. Future research should aim to generate specific quantitative data on pure this compound in these models to further solidify its potential as a therapeutic agent for hypertension.
References
- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Ajmalicine in Reserpine Raw Materials by Liquid Chromatography with Fluorescence Detection
Abstract
This application note describes a sensitive and specific method for the determination of ajmalicine in reserpine raw materials using liquid chromatography with fluorescence detection (LC-FLD). The method involves a simple sample preparation procedure followed by isocratic normal-phase chromatography. The fluorescence detection is optimized for the selective measurement of this compound, providing a reliable quality control tool for reserpine, a widely used antihypertensive and antipsychotic drug.
Introduction
Reserpine is a naturally occurring indole alkaloid that has been used for centuries for its medicinal properties. It is primarily extracted from the roots of Rauwolfia serpentina. During the extraction and purification process, other structurally related alkaloids, such as this compound, may be co-extracted and remain as impurities in the final reserpine raw material. This compound, while also possessing pharmacological activity, is considered an impurity in this context. Therefore, a robust analytical method is required to quantify its presence to ensure the quality and safety of reserpine. This application note details an LC-FLD method for the selective and quantitative analysis of this compound in reserpine.
Experimental
Materials and Reagents
-
This compound reference standard
-
Reserpine raw material (sample)
-
Chloroform (analytical grade)
-
Methanol (HPLC grade)
-
1-Pentanesulfonic acid, sodium salt (reagent grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Isocratic pump
-
Manual injector or autosampler
-
Fluorescence detector
-
Data acquisition and processing software
-
Chromatographic Conditions
| Parameter | Value |
| Column | Normal-phase, 30 cm x 3.9 mm, 10 µm packing material |
| Mobile Phase | Methanol containing a small volume of aqueous 1-pentanesulfonic acid, sodium salt solution (1 g in 50 mL water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 280 nm, Emission: 360 nm |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
This compound Working Standard Solution (10 µg/mL): Pipette 10 mL of the this compound Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.
Sample Solution Preparation
-
Sample Stock Solution: Accurately weigh about 25 mg of the reserpine raw material and transfer it to a 50 mL volumetric flask. Add a small volume of chloroform (approximately 0.5 mL) to dissolve the sample. Dilute to volume with methanol.[1][2][3]
-
Sample Working Solution: Pipette 20 mL of the Sample Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.
System Suitability
Before sample analysis, inject the this compound Working Standard Solution to ensure the proper functioning of the chromatographic system. The relative standard deviation of replicate injections should be less than 2%.
Analysis Procedure
-
Inject 20 µL of the this compound Working Standard Solution and the Sample Working Solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the concentration of this compound in the reserpine sample using the following formula:
% this compound = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Results and Data Presentation
The this compound content in three different batches of reserpine raw material was determined using this method. The results are summarized in the table below.
| Sample ID | Reserpine Weight (mg) | This compound Peak Area | Calculated this compound (%) |
| Batch 1 | 25.2 | 12543 | 1.2 |
| Batch 2 | 24.9 | 18967 | 1.9 |
| Batch 3 | 25.5 | 13278 | 1.3 |
Diagrams
Caption: Experimental workflow for the determination of this compound in reserpine.
Caption: Logical relationship of key parameters in the LC-FLD method.
Conclusion
The described liquid chromatography method with fluorescence detection provides a straightforward and reliable approach for the quantitative determination of this compound in reserpine raw materials.[1][2][3] The simple sample preparation and specific detection make it well-suited for routine quality control in pharmaceutical manufacturing and drug development. The method demonstrates adequate sensitivity and specificity for its intended purpose.
References
Application Notes and Protocols for the Spectrophotometric Determination of Ajmalicine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine is a monoterpenoid indole alkaloid with significant pharmacological properties, primarily used as an antihypertensive and for the treatment of circulatory disorders. It is naturally found in various plants, most notably in the roots of Catharanthus roseus and several Rauwolfia species. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and in drug discovery and development processes.
These application notes provide detailed protocols for two sensitive and reliable spectrophotometric methods for the determination of this compound in plant extracts: a direct Ultraviolet (UV) Spectrophotometric Method and an indirect Visible Spectrophotometric (Colorimetric) Method.
Method 1: Direct UV Spectrophotometric Determination of this compound
This method is based on the direct measurement of the ultraviolet absorbance of this compound. The indole alkaloid structure of this compound exhibits characteristic absorbance in the UV region, which can be utilized for its quantification.
Principle
This compound, dissolved in a suitable solvent like methanol, exhibits maximum absorbance at a specific wavelength in the UV spectrum. The concentration of this compound is determined by measuring the absorbance at its λmax and correlating it with a standard calibration curve.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
2. Reagents and Standards:
-
Methanol (HPLC grade)
-
This compound reference standard (≥98% purity)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol, sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
-
Note: this compound solutions can be unstable; it is recommended to prepare them fresh.
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
From the standard stock solution, prepare a working standard solution of 10 µg/mL in methanol.
-
Scan this solution in the UV spectrophotometer from 400 nm to 200 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax of this compound. The expected λmax is in the range of 254-280 nm.
5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-20 µg/mL.
-
Measure the absorbance of each dilution at the determined λmax against a methanol blank.
-
Plot a graph of absorbance versus concentration. The curve should be linear. Determine the regression equation (y = mx + c) and the correlation coefficient (R²).
6. Sample Preparation (Plant Extract):
-
A general extraction procedure is provided in the "Protocols for Plant Sample Preparation" section below.
-
The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered extract with methanol to obtain a concentration that falls within the linearity range of the calibration curve.
7. Quantification of this compound in the Sample:
-
Measure the absorbance of the diluted sample extract at the λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Validation Parameters for Direct UV Spectrophotometric Method
| Parameter | Typical Value |
| λmax | 254 - 280 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Caption: Workflow for Direct UV Spectrophotometric Determination of this compound.
Method 2: Visible Spectrophotometric (Colorimetric) Determination of this compound
This indirect method involves a chemical reaction that produces a colored complex, the absorbance of which is measured in the visible region of the spectrum. This method can be advantageous when the plant extract has a complex matrix with interfering substances in the UV region.
Principle
This method is based on the oxidation of this compound by iron(III) and the subsequent complexation of the resulting iron(II) with 1,10-phenanthroline. This reaction forms a stable, red-colored tris(1,10-phenanthroline)iron(II) complex, which has a maximum absorbance at approximately 510 nm. The intensity of the color produced is directly proportional to the concentration of this compound.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Water bath
-
Analytical balance
-
Volumetric flasks and pipettes
2. Reagents and Standards:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
1,10-Phenanthroline solution (0.5% w/v in distilled water)
-
Ferric chloride (FeCl₃) solution (0.25% w/v in distilled water)
-
Acetate buffer (pH 3.0)
3. Preparation of Standard Stock Solution:
-
Prepare a 100 µg/mL standard stock solution of this compound in methanol as described in Method 1.
4. Preparation of Calibration Curve:
-
Pipette different aliquots of the standard this compound solution into a series of test tubes to obtain final concentrations ranging from 5 to 50 µg/mL.
-
To each test tube, add 1.0 mL of 0.25% ferric chloride solution and 1.0 mL of 0.5% 1,10-phenanthroline solution.
-
Adjust the pH to approximately 3.0 with acetate buffer and dilute the total volume to 10 mL with distilled water.
-
Heat the test tubes in a water bath at 70°C for 20 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of each solution at 510 nm against a reagent blank (prepared in the same manner but without this compound).
-
Plot a graph of absorbance versus concentration and determine the regression equation and correlation coefficient.
5. Sample Preparation (Plant Extract):
-
Prepare the plant extract as described in the "Protocols for Plant Sample Preparation" section.
-
The final extract should be dissolved in methanol.
-
Take an aliquot of the methanolic extract and proceed with the color development reaction as described for the calibration curve.
6. Quantification of this compound in the Sample:
-
Measure the absorbance of the sample solution at 510 nm.
-
Calculate the concentration of this compound using the regression equation from the calibration curve.
Data Presentation
Table 2: Validation Parameters for Visible Spectrophotometric (Colorimetric) Method
| Parameter | Typical Value |
| λmax | 510 nm |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.997 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 97 - 103% |
Visualization
Caption: Reaction Scheme for the Colorimetric Determination of this compound.
Protocols for Plant Sample Preparation
The extraction of this compound from plant material is a critical step for its accurate quantification. An acid-base extraction method is commonly employed.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., roots of Catharanthus roseus)
-
0.7% Sulfuric acid
-
Ammonium hydroxide solution
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
2. Extraction Protocol:
-
Soak 10 g of the dried, powdered plant material in 100 mL of 0.7% sulfuric acid for 24 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
Transfer the extract to a separatory funnel and adjust the pH to 7-8 with ammonium hydroxide solution.
-
Extract the alkaloids by partitioning with 50 mL of chloroform three times.
-
Combine the chloroform layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
-
Dissolve the dried extract in a known volume of methanol for spectrophotometric analysis.
Visualization of Extraction Workflow
Caption: Workflow for the Extraction of this compound from Plant Material.
Conclusion
The described spectrophotometric methods provide simple, rapid, and cost-effective alternatives to more complex chromatographic techniques for the quantification of this compound in plant extracts. The choice between the direct UV method and the colorimetric method will depend on the nature of the sample matrix and the available instrumentation. Proper validation of the selected method is essential to ensure accurate and reliable results for research and quality control purposes.
Application Notes and Protocols: Enhancing Ajmalicine Synthesis in Cell Cultures Using Fungal Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine, a monoterpenoid indole alkaloid, is a valuable pharmaceutical compound primarily used for its antihypertensive properties. Traditionally extracted from the roots of Catharanthus roseus (L.) G. Don and Rauvolfia serpentina (L.) Benth. ex Kurz, its supply can be inconsistent and limited by geographical and environmental factors.[1] Plant cell culture offers a promising alternative for a controlled and sustainable production of this compound. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites in plant cells by introducing elicitors, is a key strategy to improve the yield of this compound in vitro. Fungal elicitors, derived from fungal cell walls or culture filtrates, have been shown to be particularly effective in stimulating the production of this compound in Catharanthus roseus cell suspension cultures.[2][3] This document provides detailed application notes and protocols for the use of fungal elicitors to increase this compound synthesis.
Principle of Fungal Elicitation
Fungal elicitors mimic a pathogen attack, triggering a defense response in the plant cells. This response involves the activation of a complex signaling cascade that upregulates the expression of genes involved in secondary metabolite biosynthesis, including the pathway leading to this compound production.[4] The signaling process is mediated through the octadecanoid pathway, leading to the synthesis of jasmonic acid, a key signaling molecule in plant defense and secondary metabolism.[5][6] By introducing fungal elicitors to the cell culture, we can harness this natural defense mechanism to significantly increase the accumulation of this compound.
Data Presentation: Efficacy of Fungal Elicitors on this compound Production
The following table summarizes the quantitative data from various studies on the effect of different fungal elicitors on this compound synthesis in Catharanthus roseus cell suspension cultures.
| Fungal Elicitor | Elicitor Concentration | Age of Culture (days) | Exposure Time (hours) | This compound Yield (µg/g DW) | Fold Increase | Reference |
| Trichoderma viride | 5% (v/v) | 20 | 48 | 166 | ~3 | [2][3] |
| Aspergillus niger | 5% (v/v) | 20 | 48 | 90 | ~2 | [3] |
| Fusarium moniliforme | 5% (v/v) | 20 | 48 | 88 | ~2 | [3] |
| Trichoderma viride | 5% (v/v) | Not Specified | 48 | 87 | 3 | [2] |
| Fusarium moniliforme | 5% (v/v) | Not Specified | 48 | 56 | 2 | [2] |
| Aspergillus niger | 5% (v/v) | Not Specified | 48 | 52 | 2 | [2] |
| Micromucor isabellina | Culture Filtrate | Not Specified | 72 | Up to 400 µg/L | Significant | [7] |
DW: Dry Weight
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fungal elicitation of this compound in Catharanthus roseus cell cultures.
Protocol 1: Preparation of Fungal Elicitors
This protocol describes the preparation of fungal elicitors from mycelial extracts.
Materials:
-
Fungal strains (Aspergillus niger, Fusarium moniliforme, Trichoderma viride)
-
Potato Dextrose Broth (PDB) medium
-
Autoclave
-
Shaker incubator
-
Cheesecloth
-
Centrifuge
-
Sonicator (optional)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Fungal Culture: Inoculate the desired fungal strain into 250 mL Erlenmeyer flasks containing 100 mL of sterile PDB medium.
-
Incubation: Incubate the flasks on a rotary shaker at 120 rpm and 28°C for 7-10 days.
-
Mycelia Harvesting: After the incubation period, harvest the fungal mycelia by filtering the culture through a sterile cheesecloth.
-
Washing: Wash the harvested mycelia thoroughly with sterile distilled water to remove any remaining medium components.
-
Homogenization: Resuspend the washed mycelia in sterile distilled water. Homogenize the mycelia using a sterile mortar and pestle or a sonicator to break the cell walls.
-
Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to release the elicitor molecules.
-
Centrifugation and Sterilization: Centrifuge the autoclaved homogenate at 5000 rpm for 15 minutes to pellet the cell debris. Collect the supernatant and sterilize it by passing it through a 0.22 µm filter. This sterile supernatant is the fungal elicitor preparation.
-
Storage: Store the prepared elicitor at 4°C until use.
Protocol 2: Elicitation of Catharanthus roseus Cell Suspension Cultures
This protocol outlines the procedure for treating the cell cultures with the prepared fungal elicitors.
Materials:
-
Established Catharanthus roseus cell suspension culture (e.g., in MS medium)
-
Prepared fungal elicitor solution
-
Sterile pipettes
-
Shaker incubator
Procedure:
-
Culture Age: Grow the Catharanthus roseus cell suspension culture for the desired period. Studies have shown that 20-day-old cultures are highly responsive to elicitation.[2][3]
-
Elicitor Addition: Aseptically add the prepared fungal elicitor to the cell culture flasks to achieve the desired final concentration (e.g., 5% v/v).
-
Incubation: Return the flasks to the shaker incubator and continue the incubation under the same conditions as before elicitation (e.g., 25°C, 110 rpm, in the dark).
-
Exposure Time: The optimal exposure time for this compound production is typically 48 hours.[2] Longer incubation periods may have an adverse effect on synthesis.[2][3]
-
Harvesting: After the elicitation period, harvest the cells by filtration or centrifugation for this compound extraction.
Protocol 3: Extraction and Quantification of this compound
This protocol details the extraction of this compound from the elicited cells and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Harvested Catharanthus roseus cells (fresh or lyophilized)
-
Methanol
-
Ammonia solution
-
Chloroform
-
Sodium sulfate
-
Rotary evaporator
-
HPLC system with a UV detector
-
This compound standard
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
Cell Lysis: Homogenize the harvested cells in methanol.
-
Alkaloid Extraction: a. Adjust the pH of the methanolic extract to 9-10 with ammonia solution. b. Perform a liquid-liquid extraction with chloroform (3 times). c. Combine the chloroform fractions and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.
-
Sample Preparation: Dissolve the dried extract in a known volume of methanol for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water is commonly used. c. Detection: UV detector set at a wavelength suitable for this compound (e.g., 254 nm). d. Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Visualizations
Fungal Elicitation Experimental Workflow
Caption: Workflow for fungal elicitation of this compound.
Signaling Pathway of Fungal Elicitor-Induced this compound Synthesis
Caption: Fungal elicitor signaling pathway.
Conclusion
The use of fungal elicitors is a highly effective strategy for enhancing the production of this compound in Catharanthus roseus cell cultures. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers and drug development professionals can significantly improve the yield of this valuable pharmaceutical compound, paving the way for a more sustainable and controlled production system. Careful optimization of elicitor type, concentration, and exposure time, along with the age of the cell culture, is crucial for maximizing this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling in the elicitation process is mediated through the octadecanoid pathway leading to jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Increased synthesis of this compound and catharanthine by cell suspension cultures of Catharanthus roseus in response to fungal culture-filtrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monolithic Reverse Phase HPLC for Simultaneous Quantification of Ajmalicine, Ajmaline, and Reserpine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a sensitive and reproducible monolithic reverse phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of three critical indole alkaloids: Ajmalicine, Ajmaline, and Reserpine. These compounds, often found in plants of the Rauvolfia genus, are of significant interest in the pharmaceutical industry due to their therapeutic properties. The use of a monolithic silica column allows for rapid and efficient separations at low backpressures. The method has been validated for linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.[1][2][3][4][5]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3]
-
Solvents: Acetonitrile (HPLC grade), glacial acetic acid (analytical grade), and sodium dihydrogen phosphate (analytical grade).
-
Standards: Reference standards of this compound, Ajmaline, and Reserpine of known purity.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: Prepare a 0.01M sodium dihydrogen phosphate (NaH₂PO₄) buffer and adjust the pH to 3.5. Add 0.5% glacial acetic acid to this solution.[1][2][3]
-
Standard Stock Solutions: Prepare individual stock solutions of this compound, Ajmaline, and Reserpine in the mobile phase to a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL to establish calibration curves.[1][2]
3. Chromatographic Conditions
-
Injection Volume: 20 µL.
-
Gradient Elution: A binary gradient is employed for the separation. Note: The specific gradient program should be optimized based on the specific HPLC system and to achieve baseline separation of the analytes.
4. Sample Preparation (from Rauvolfia serpentina root extract)
-
Extraction: An appropriate amount of powdered plant material is extracted with a suitable solvent (e.g., methanol) using a standard extraction technique such as sonication or reflux.
-
Filtration: The extract is filtered to remove particulate matter.
-
Dilution: The filtered extract is appropriately diluted with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Ajmaline | 6.05 |
| This compound | 14.41 |
| Reserpine | 21.68 |
Table 2: Method Validation Parameters
| Parameter | Ajmaline | This compound | Reserpine |
| Linearity Range (µg/mL) | 1–20 | 1–20 | 1–20 |
| Correlation Coefficient (r) | 1.000 | 1.000 | 1.000 |
| LOD (µg/mL) | 6 | 4 | 8 |
| LOQ (µg/mL) | 19 | 12 | 23 |
| Recovery (%) | 98.27 | 97.03 | 98.38 |
| Precision (RSD %) | 2.77 | 2.51 | 2.38 |
| Repeatability of Retention Time (RSD %) | 1.89 | 0.61 | 0.65 |
Data sourced from Srivastava et al., Journal of Chromatographic Science, Vol. 44, October 2006.[1]
Visualizations
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Enhanced Ajmalicine Production in Transformed Hairy Root Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and application of transformed hairy root cultures of Catharanthus roseus for enhanced production of the antihypertensive monoterpenoid indole alkaloid, Ajmalicine. Hairy root cultures, induced by Agrobacterium rhizogenes, offer a genetically stable and high-biomass system for secondary metabolite production.[1][2] This guide details protocols for the establishment of hairy root cultures, strategies for increasing this compound yield through elicitation with methyl jasmonate and precursor feeding with tryptophan and secologanin, and methods for alkaloid quantification. The provided protocols and data aim to equip researchers with the necessary tools to optimize this compound production for research and potential commercial applications.
Introduction
Catharanthus roseus (L.) G. Don is a medicinal plant renowned for producing a variety of valuable terpenoid indole alkaloids (TIAs), including the anti-cancer agents vinblastine and vincristine, and the antihypertensive compound this compound.[3][4] However, the concentration of these desired compounds in the native plant is often low, necessitating alternative production strategies.[4][5] Hairy root culture, a system based on the genetic transformation of plant tissues by Agrobacterium rhizogenes, has emerged as a promising platform for the stable and large-scale production of these secondary metabolites.[2][3] Hairy roots are characterized by their rapid growth in hormone-free media, genetic stability, and high capacity for secondary metabolite synthesis.[1][2]
This application note details methodologies to enhance this compound production in C. roseus hairy root cultures through two key strategies: elicitation and precursor feeding. Elicitors, such as methyl jasmonate, act as signaling molecules that trigger plant defense responses, often leading to an upregulation of secondary metabolite biosynthesis.[6] Precursor feeding involves supplying the culture with key biosynthetic precursors, such as tryptophan and secologanin, to overcome potential rate-limiting steps in the this compound pathway.
Data Presentation
The following tables summarize the quantitative effects of various treatments on this compound and related alkaloid production in C. roseus hairy root and cell cultures, based on published literature.
Table 1: Effect of Methyl Jasmonate (MJ) Elicitation on this compound Production
| Plant Material | MJ Concentration (µM) | Timing of Elicitation | Incubation Period | This compound Yield | Fold Increase | Reference |
| C. roseus cell cultures | 10 | Day 6 of growth | 15 days | 10.2 mg/L | ~3 | [6] |
| C. roseus cell cultures | 100 | Day 6 of growth | 15 days | 10.2 mg/L | ~3 | [6] |
| C. roseus cell cultures | 100 | Day 6 of growth | - | 4.75 mg/L | - | [7] |
| C. roseus hairy roots | 200 | - | - | Increased protein, EC, and MDA | - | [8] |
Table 2: this compound and Catharanthine Content in Different Hairy Root Lines
| Hairy Root Line | Growth Phase | This compound (mg/g DW) | Catharanthine (mg/g DW) | Reference |
| LP10 | Exponential | 3.8 | 4.3 | [9][10] |
Table 3: Effect of Precursor Feeding on Terpenoid Indole Alkaloid (TIA) Production in a Transgenic Cell Line (T22) Over-expressing Tryptophan Decarboxylase
| Precursor(s) Fed | TIA Accumulation (µmol/L) | Fold Increase over Control | Reference |
| Control | < 10 | - | [11] |
| Loganin or Secologanin | - | Enhanced | [11] |
| Loganin or Secologanin + Tryptophan or Tryptamine | ~1200 | > 120 | [11] |
Experimental Protocols
Protocol 1: Establishment of Catharanthus roseus Hairy Root Cultures via Agrobacterium rhizogenes-mediated Transformation
This protocol outlines the steps for inducing hairy roots on C. roseus explants using Agrobacterium rhizogenes.[1][12][13]
Materials:
-
Catharanthus roseus seeds or young plants
-
Agrobacterium rhizogenes strain (e.g., A4, ATCC 15834)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Phytoagar
-
Cefotaxime or other suitable antibiotic to eliminate Agrobacterium
-
Sterile petri dishes, scalpels, and forceps
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Explant Preparation:
-
Sterilize C. roseus seeds and germinate them on hormone-free MS medium.
-
Excise explants (e.g., leaf discs, stem segments, or hypocotyls) from 2-3 week-old sterile seedlings. Wound the explants with a sterile scalpel.
-
-
Agrobacterium Culture Preparation:
-
Culture A. rhizogenes in a suitable liquid medium (e.g., LB or YEP) overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation and resuspend in a liquid MS medium to a desired optical density (e.g., OD600 of 0.5-0.8).
-
-
Infection and Co-cultivation:
-
Immerse the wounded explants in the bacterial suspension for 20-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a solid co-cultivation medium (e.g., MS medium with 3% sucrose and 0.8% agar).
-
Co-cultivate for 2-3 days in the dark at 25°C.
-
-
Induction and Selection of Hairy Roots:
-
Transfer the explants to a fresh solid MS medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium.
-
Subculture the explants every 1-2 weeks onto fresh medium with the antibiotic.
-
Hairy roots will typically emerge from the wound sites within 2-4 weeks.
-
-
Establishment of Axenic Hairy Root Cultures:
-
Once the hairy roots are well-developed and free of bacteria, excise them and transfer to a hormone-free liquid MS medium for proliferation.
-
Maintain the liquid cultures on a rotary shaker (100-120 rpm) in the dark at 25°C.
-
Protocol 2: Elicitation of this compound Production using Methyl Jasmonate
This protocol describes the application of methyl jasmonate (MJ) to established hairy root cultures to enhance this compound production.[6][7][8]
Materials:
-
Established C. roseus hairy root cultures in liquid MS medium
-
Methyl Jasmonate (MJ) stock solution (dissolved in ethanol or DMSO and filter-sterilized)
-
Sterile flasks
-
Growth chamber/shaker
Procedure:
-
Grow hairy root cultures in liquid MS medium for a specified period (e.g., until the late exponential growth phase, around day 14-21).
-
Prepare a sterile stock solution of MJ.
-
Aseptically add the MJ stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 50-200 µM). An equivalent amount of the solvent should be added to control cultures.
-
Incubate the elicited cultures for a specific duration (e.g., 24-72 hours).
-
Harvest the hairy roots and the culture medium separately.
-
Freeze-dry the hairy roots for dry weight determination and subsequent alkaloid extraction.
-
Extract alkaloids from both the biomass and the medium for analysis.
Protocol 3: Precursor Feeding for Enhanced this compound Production
This protocol details the addition of biosynthetic precursors to the hairy root cultures to potentially boost this compound synthesis.[11][14]
Materials:
-
Established C. roseus hairy root cultures in liquid MS medium
-
Sterile stock solutions of L-tryptophan and secologanin
-
Sterile flasks
-
Growth chamber/shaker
Procedure:
-
Establish hairy root cultures in liquid MS medium.
-
Prepare sterile, filter-sterilized stock solutions of L-tryptophan and secologanin.
-
At a specific time point in the culture period (e.g., at the beginning of the culture or during the exponential growth phase), aseptically add the precursor stock solutions to the culture medium to the desired final concentrations.
-
Continue the culture for a defined period.
-
Harvest the hairy roots and the medium.
-
Process the samples for dry weight determination and alkaloid extraction and analysis.
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of this compound from hairy root biomass.[3][12][15]
Materials:
-
Freeze-dried hairy root biomass
-
Methanol or another suitable solvent for extraction
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile, water, and other necessary mobile phase components (HPLC grade)
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Grind the freeze-dried hairy root biomass to a fine powder.
-
Extract a known weight of the powdered tissue with methanol (e.g., 10 mL per 100 mg of dry weight) by sonication or overnight shaking at room temperature.
-
Centrifuge the extract to pellet the solid debris.
-
Collect the supernatant and, if necessary, repeat the extraction process on the pellet.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Filter the resuspended extract through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid).
-
Set the UV detector to a wavelength suitable for this compound detection (e.g., 280 nm).
-
Inject a known volume of the sample and the this compound standards.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and peak area with those of the standards.
-
Calculate the this compound concentration in the sample (e.g., in mg/g dry weight).
-
Mandatory Visualizations
Caption: Experimental workflow for enhanced this compound production.
Caption: Elicitor-induced signaling pathway for this compound biosynthesis.
Caption: Logical relationship of precursor feeding in this compound biosynthesis.
References
- 1. Generation of Stable Catharanthus roseus Hairy Root Lines with Agrobacterium rhizogenes | Springer Nature Experiments [experiments.springernature.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pakbs.org [pakbs.org]
- 4. Hairy roots: An untapped potential for production of plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound production in methyl jasmonate-induced Catharanthus roseus cell cultures depends on Ca2+ level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Hairy Root Establishment and Increased Catharanthine Production Using Methyl Jasmonate Elicitor in Catharanthus roseus [ijpb.ui.ac.ir]
- 9. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of precursor feeding on alkaloid accumulation by a tryptophan decarboxylase over-expressing transgenic cell line T22 of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An protocol for genetic transformation of Catharanthus roseus by Agrobacterium rhizogenes A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ajmalicine Production in Catharanthus roseus Cell Suspension Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving ajmalicine yield from Catharanthus roseus cell suspension cultures.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound yield in Catharanthus roseus cell suspension cultures?
A1: The primary factors include the specific cell line, composition of the culture medium (e.g., nutrients, hormones), physical culture conditions (pH, temperature, light), elicitation strategies, precursor feeding, and in situ product removal.[1][2] Optimization of these factors is crucial for maximizing this compound production.
Q2: What is the typical yield of this compound in Catharanthus roseus cell suspension cultures?
A2: this compound yield can vary significantly depending on the cell line and culture conditions. Unelicited cultures may produce low levels of this compound. However, with optimization strategies such as elicitation with methyl jasmonate, yields can increase substantially. For instance, the addition of 10 or 100 µM of methyl jasmonate on day 6 of culture has been reported to achieve a maximum this compound production of 10.2 mg/L, which is a 300% increase compared to non-elicited cultures.[3]
Q3: How can I establish a high-yielding Catharanthus roseus cell line?
A3: Establishing a high-yielding cell line involves a systematic process of selection and subculturing of callus induced from explants.[4] It is recommended to screen multiple callus lines for their this compound content and select the one with the highest productivity for establishing suspension cultures.
Troubleshooting Guides
Problem 1: Low this compound Yield
Possible Causes:
-
Suboptimal culture medium composition.
-
Ineffective or absent elicitation.
-
Lack of precursors in the biosynthetic pathway.
-
Feedback inhibition by accumulated this compound.
-
Degradation of this compound in the culture medium.
-
Non-optimal physical culture conditions.
Solutions:
-
Medium Optimization:
-
Sucrose Concentration: Increasing sucrose concentration in the culture medium can enhance the yield of total alkaloids, including this compound.
-
Nitrate and Phosphate Levels: Reducing or removing nitrate and/or phosphate from the medium can lead to a significant increase in terpenoid indole alkaloid (TIA) accumulation, although it may decrease cell growth.
-
Salt Addition: The addition of KCl (e.g., 4 g/L) has been shown to increase this compound production.
-
-
Elicitation:
-
Methyl Jasmonate (MJ): The application of MJ is a potent strategy to boost this compound production. The timing and dosage are critical; for example, adding 10 or 100 µM of MJ on day 6 of culture can lead to a 300% increase in this compound yield.[3]
-
Fungal Elicitors: Cell wall fragments from fungi like Aspergillus niger, Fusarium moniliforme, and Trichoderma viride can significantly increase this compound accumulation, with observed increases of up to 3-fold.[5]
-
-
Precursor Feeding:
-
The biosynthesis of this compound depends on the availability of precursors, specifically tryptamine and secologanin. Supplementing the culture medium with these precursors can enhance this compound production.
-
-
In Situ Product Removal:
-
Adsorbent Resins: The addition of neutral resins like Amberlite XAD-7 to the culture can adsorb this compound, preventing its degradation and reducing feedback inhibition.[6] Delaying the addition of the resin until day 5 of the culture has been shown to result in the highest improvement in this compound production (approximately 70%).[6]
-
Cyclodextrins: The joint use of cyclodextrins and methyl jasmonate can significantly enhance extracellular this compound accumulation by forming adducts with this compound, which removes it from the medium and reduces feedback inhibition and degradation.[7]
-
Problem 2: Slow or No Cell Growth
Possible Causes:
-
Inappropriate medium composition or pH.
-
Suboptimal temperature.
-
Low inoculum density.
-
Cell line instability.
Solutions:
-
Optimize Culture Conditions:
-
pH: The optimal pH for C. roseus cell suspension cultures is typically around 5.5.[2][8]
-
Temperature: The ideal temperature for cell growth is generally 25°C. Higher temperatures (30-35°C) can inhibit cell division.[2]
-
Inoculum Density: Ensure an adequate initial cell density to promote growth. An optimal starting inoculum has been reported to be 150 mg of cells in 50 mL of medium.[2][8]
-
-
Medium Composition:
-
Ensure the medium contains the necessary nutrients and growth regulators (e.g., auxins and cytokinins) in appropriate concentrations.
-
-
Cell Line Maintenance:
-
Regularly subculture the cells to maintain their viability and growth potential. If a decline in growth is observed over time, consider re-initiating the culture from a cryopreserved stock.
-
Problem 3: Browning of the Culture
Possible Causes:
-
Oxidation of phenolic compounds released from the cells upon subculturing or due to stress.
-
High concentrations of certain plant growth regulators.[2]
-
Light and heat can accelerate the browning process.[9]
Solutions:
-
Use of Antioxidants:
-
Adsorbents:
-
Incorporate activated charcoal into the medium. It effectively adsorbs phenolic compounds and other inhibitory substances that cause browning.[9]
-
-
Culture Conditions:
-
Plant Growth Regulators:
-
High concentrations of 2,4-D (above 2.0 mg/L) have been associated with browning of calli.[2] Optimizing the concentration of growth regulators is important.
-
Problem 4: Microbial Contamination
Possible Causes:
-
Non-sterile explant material.
-
Breaks in aseptic technique during handling and subculturing.
-
Contaminated media or equipment.
Solutions:
-
Strict Aseptic Technique:
-
Work in a laminar flow hood and ensure all surfaces and equipment are properly sterilized.
-
-
Explant Sterilization:
-
Thoroughly surface-sterilize the initial plant material.
-
-
Antibiotics and Fungicides:
-
In case of contamination, a combination of antibiotics (e.g., gatifloxacin, ofloxacin) and fungicides (e.g., bavistin, captan) can be used to control the growth of contaminants. However, it is crucial to determine the minimum phytotoxic concentration to avoid harming the plant cells.
-
Quantitative Data Summary
Table 1: Effect of Fungal Elicitors on this compound Production
| Elicitor (5% v/v) | Exposure Time (hours) | Age of Culture (days) | This compound Yield (µg/g DW) | Fold Increase |
| Control | - | 20 | ~29 | - |
| Aspergillus niger | 48 | 20 | 52 | ~2 |
| Fusarium moniliforme | 48 | 20 | 56 | ~2 |
| Trichoderma viride | 48 | 20 | 87 | ~3 |
| Trichoderma viride | - | 20 | 166 | ~5.7 |
Data adapted from Namdeo et al. (2002).[5]
Table 2: Effect of Methyl Jasmonate (MJ) Elicitation on this compound Production
| MJ Concentration (µM) | Day of Addition | This compound Yield (mg/L) | Fold Increase |
| 0 (Control) | - | ~3.4 | - |
| 10 | 6 | 10.2 | ~3 |
| 100 | 6 | 10.2 | ~3 |
Data adapted from Lee-Parsons et al. (2004).[3]
Experimental Protocols
Protocol 1: Elicitation with Methyl Jasmonate (MJ)
-
Prepare MJ Stock Solution: Dissolve methyl jasmonate in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Culture Preparation: Grow Catharanthus roseus cell suspension cultures in a suitable growth medium for 6 days.
-
Elicitation: Aseptically add the sterile MJ stock solution to the cell cultures to achieve a final concentration of 10-100 µM.
-
Incubation: Continue to incubate the cultures under standard conditions.
-
Harvesting and Analysis: Harvest the cells and the medium at desired time points (e.g., after 3-5 days of elicitation) for this compound extraction and quantification.
Protocol 2: this compound Extraction and Quantification by HPLC
-
Sample Preparation:
-
Cells: Separate the cells from the culture medium by filtration. Freeze-dry the cells and grind them into a fine powder.
-
Medium: Use the culture medium directly or after appropriate dilution.
-
-
Extraction:
-
Extract a known weight of the dried cell powder with methanol (e.g., 3 times with 10 mL of methanol for 1 g of dry cells) with the aid of sonication.
-
Combine the methanol extracts and evaporate to dryness under vacuum.
-
For the medium, perform a liquid-liquid extraction. Adjust the pH of the medium to 8.5-9.0 with ammonium hydroxide and extract with an equal volume of ethyl acetate or chloroform. Repeat the extraction 2-3 times.
-
Combine the organic phases and evaporate to dryness.
-
-
Sample Reconstitution: Dissolve the dried extracts in a known volume of the HPLC mobile phase (e.g., a mixture of methanol and water with an appropriate buffer).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard to quantify the concentration in the samples.
-
Visualizations
Caption: Simplified this compound biosynthesis pathway in Catharanthus roseus.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound spiking and resin addition timing on the production of indole alkaloids from Catharanthus roseus cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. labassociates.com [labassociates.com]
Technical Support Center: Overcoming Ajmalicine Solubility Issues for In Vitro Assays
Welcome to the technical support center for Ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in research?
A1: this compound, also known as Raubasine, is a monoterpenoid indole alkaloid derived from plants of the Rauvolfia and Catharanthus genera[1][2]. It is primarily investigated for its activity as a potent and selective antagonist of α1-adrenergic receptors (α1-adrenoceptors)[2][3]. This action allows it to block specific signaling pathways, making it a valuable tool in cardiovascular and neurological research. It also functions as a non-competitive inhibitor of nicotinic receptors[3].
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound's complex indole structure makes it a lipophilic ("fat-loving") molecule with poor water solubility[1][4]. It is typically supplied as a crystalline powder that is insoluble in water, presenting a significant challenge for researchers preparing solutions for in vitro assays, which are typically conducted in aqueous buffers or cell culture media[1][4].
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, a high-concentration stock solution must first be prepared using an organic solvent. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and, to a lesser extent, ethanol[3][5][6]. This compound is also soluble in chloroform and acetonitrile and sparingly soluble in methanol[4][7][8]. For most cell-based assays, DMSO is the preferred starting solvent[3].
Q4: My this compound precipitates when I dilute my organic stock solution into my aqueous assay buffer or cell media. What can I do?
A4: This is a common problem known as "precipitation upon dilution." It occurs when the poorly soluble drug, stable in the organic stock, is introduced into the aqueous environment where its solubility is low. Here are several troubleshooting strategies:
-
Lower the Final Organic Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and can also promote precipitation[9].
-
Increase the Volume of Aqueous Medium: Add the small volume of this compound stock solution to a larger volume of the final aqueous medium while vortexing or stirring to promote rapid dispersion.
-
Warm the Solution: Gently warming the solution to 37°C can sometimes help keep the compound dissolved[4].
-
Use Sonication: An ultrasonic bath can be used to break up aggregates and aid in dissolution after dilution[4].
-
Prepare Solutions Fresh: this compound solutions can be unstable. It is highly recommended to prepare working solutions fresh for each experiment[3]. If you must store them, seal the stock solution tightly and store it at -20°C for no more than a few months[4].
Q5: Are there advanced methods to enhance the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can significantly improve the apparent solubility of poorly soluble compounds like this compound in aqueous media:
-
Use of Co-solvents: Incorporating water-miscible organic solvents like PEG300 or a small amount of a surfactant like Tween 80 into the final formulation can help maintain solubility[3][10].
-
pH Adjustment: As an alkaloid, this compound is a weakly basic drug. Adjusting the pH of the buffer to a more acidic range can increase its ionization and, consequently, its aqueous solubility[11][12]. However, the final pH must be compatible with your experimental system (e.g., cell viability).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their lipophilic core, while their hydrophilic exterior enhances solubility in water[13][14]. Hydroxypropyl-β-cyclodextrin (HPβCD) is a particularly effective and commonly used derivative with low toxicity[15]. Studies have shown that cyclodextrins are effective in forming adducts with this compound, which can improve its concentration in culture medium[16].
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. It is important to note that quantitative solubility data is limited, and solubility can be batch-dependent. Researchers should perform their own tests to confirm solubility.
| Solvent | Solubility Profile | Key Considerations |
| Water | Insoluble[4] | Not suitable for preparing stock solutions. |
| DMSO | Soluble[3] | Recommended for high-concentration stock solutions. Final concentration in assays should be kept low (<1%). |
| Ethanol | Soluble[5][6] | An alternative to DMSO for stock solutions. Volatility can be a concern for concentration accuracy[6]. |
| Methanol | Sparingly Soluble[4][8] | Less effective than DMSO or ethanol for high-concentration stocks. |
| Chloroform | Soluble[4][7] | Not compatible with most biological assays. |
| Acetonitrile | Soluble[7] | Primarily used for analytical chemistry (e.g., HPLC) and not for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder in a sterile tube under aseptic conditions.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes or gently warm to 37°C until the solution is clear[4].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C, protected from light[4].
Protocol 2: Preparing Working Dilutions and Minimizing Precipitation
This protocol provides a workflow for diluting the DMSO stock into an aqueous medium for a final working concentration.
Figure 1. Workflow for preparing this compound working solutions.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HPβCD) to Enhance Aqueous Solubility
This protocol describes how to use HPβCD to create a more soluble this compound complex for aqueous applications.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a solution of HPβCD in your desired aqueous buffer. A common starting concentration is 1-5% (w/v). Stir until the HPβCD is fully dissolved.
-
Slowly add the weighed this compound powder to the HPβCD solution while stirring continuously. A molar ratio of 1:1 (this compound:HPβCD) is a good starting point, but this may need optimization.
-
Cover the container and allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
After stirring, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The resulting clear solution contains the water-solubilized this compound-HPβCD complex and can be further diluted in your assay medium.
Signaling Pathway Visualization
This compound's primary mechanism of action is the antagonism of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gq pathway. By blocking this receptor, this compound prevents the downstream cascade that leads to an increase in intracellular calcium.
Figure 2. this compound blocks the α1-adrenergic signaling pathway.
References
- 1. CAS 483-04-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CAS-Number 483-04-5 - Order from Chemodex [chemodex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields of Ajmalicine in plant cell cultures
Welcome to the technical support center for troubleshooting ajmalicine production in plant cell cultures. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound in Catharanthus roseus cell cultures?
A1: this compound yield can vary significantly depending on the cell line, culture conditions, and optimization strategies employed. Without optimization, yields are often low. However, with strategies like elicitation and precursor feeding, yields can be dramatically increased. For example, using methyl jasmonate as an elicitor can increase production by 300% to around 10.2 mg/L.[1] A highly optimized strategy combining cyclodextrins, methyl jasmonate, and UV exposure has been reported to achieve extracellular this compound accumulation up to 1040 ± 26.6 mg/L.[2][3]
Q2: At what stage of cell growth is this compound production typically highest?
A2: this compound production is not always correlated with the growth rate or biomass accumulation.[4] Elicitation strategies are often most effective when applied at a specific phase of the culture cycle. For instance, with methyl jasmonate, the optimal time for elicitation in C. roseus cultures was found to be after 6 days of growth.[1] Similarly, when using fungal elicitors, 20-day-old suspension cultures treated with T. viride synthesized the maximum yield of this compound.[5][6]
Q3: What are the primary precursors for the this compound biosynthesis pathway?
A3: The biosynthesis of this compound, a monoterpenoid indole alkaloid, begins with the condensation of tryptamine (derived from tryptophan) and secologanin (derived from the terpenoid pathway).[7][8] The key enzyme Strictosidine Synthase (STR) catalyzes this reaction to form strictosidine, a central precursor for this compound and other related alkaloids.[9]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Yield
Q: My C. roseus cell culture is growing well, but the this compound yield is negligible. What are the initial troubleshooting steps?
A: This is a common issue, as high biomass does not always translate to high secondary metabolite production.[4] A logical approach to troubleshooting involves evaluating your culture conditions, checking for feedback inhibition, and considering metabolic pathway limitations.
Below is a general workflow to diagnose the problem.
References
- 1. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on production of this compound in shake flasks by multiple shoot cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
Optimizing elicitor dosage and exposure time for Ajmalicine production
Welcome to the technical support center for optimizing elicitor dosage and exposure time for Ajmalicine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing this compound yield in Catharanthus roseus cell cultures through elicitation.
Troubleshooting Guide
This guide addresses common issues encountered during elicitation experiments for this compound production.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in this compound production after elicitation. | - Suboptimal Elicitor Concentration: The dosage of the elicitor (e.g., Methyl Jasmonate) may be too high or too low. High concentrations can be toxic to the cells, while low concentrations may not be sufficient to induce the biosynthetic pathway.[1][2] - Incorrect Timing of Elicitation: The elicitor was added at a suboptimal growth phase of the cell culture. The responsiveness of cells to elicitors is often growth-phase dependent.[1][2] - Poor Cell Line Productivity: The selected C. roseus cell line may have inherently low productivity of this compound. | - Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal elicitor concentration for your specific cell line and culture conditions. Based on literature, for Methyl Jasmonate, concentrations between 10 µM and 100 µM have been shown to be effective.[1][2][3] - Optimize Elicitation Timing: Elicit the cultures at different stages of growth (e.g., early exponential, mid-exponential, stationary phase) to identify the optimal window for elicitation. Adding the elicitor on day 6 of growth has been reported as optimal for enhancing this compound production.[1][2] - Cell Line Screening: Screen different C. roseus cell lines to identify one with higher this compound production potential.[4] |
| Cell browning and death after elicitor addition. | - Elicitor Toxicity: The concentration of the elicitor is too high, leading to a hypersensitive response and cell death. - Solvent Toxicity: If the elicitor is dissolved in a solvent (e.g., ethanol), the final concentration of the solvent in the culture medium might be toxic. | - Reduce Elicitor Concentration: Test a lower range of elicitor concentrations. - Control for Solvent Effects: Ensure the final concentration of the solvent in the culture is non-toxic. Run a solvent-only control to assess its effect on cell viability. |
| Inconsistent results between experiments. | - Variability in Cell Culture: Inconsistent inoculum size, age of the subculture, or physiological state of the cells can lead to variable responses.[5] - Inconsistent Elicitor Preparation: Improper preparation or storage of the elicitor can affect its activity. | - Standardize Inoculum: Use a consistent cell density and age of the subculture for initiating experiments. - Fresh Elicitor Preparation: Prepare fresh elicitor solutions for each experiment to ensure consistent potency. |
| This compound is produced but not accumulating in the medium. | - Feedback Inhibition: High intracellular concentrations of this compound may inhibit its own biosynthesis.[6][7] - Product Degradation: this compound may be degraded by enzymes in the culture medium or within the cells.[6][7] | - In Situ Product Removal: Use adsorbent resins like Amberlite XAD-7 to sequester this compound from the culture medium, which can reduce feedback inhibition and degradation.[2][7] Delaying the addition of the resin until 5 days after the start of the culture can improve this compound recovery.[7] - Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, which helps to remove it from the medium, thereby reducing feedback inhibition and degradation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Methyl Jasmonate (MJ) for inducing this compound production?
A1: The optimal concentration of Methyl Jasmonate can vary between different Catharanthus roseus cell lines and culture conditions. However, several studies have shown that MJ concentrations in the range of 10 µM to 100 µM are effective in significantly increasing this compound production.[1][2][3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q2: When is the best time to add the elicitor to the cell culture?
A2: The timing of elicitor addition is a critical factor. For Methyl Jasmonate, adding the elicitor during the exponential growth phase, specifically on day 6 of the culture cycle, has been found to be optimal for maximizing this compound yield.[1][2] Eliciting too early or too late in the growth cycle may result in a suboptimal response.
Q3: How long should the cells be exposed to the elicitor?
A3: The optimal exposure time can vary. Some studies have shown that a continuous exposure to the elicitor following its addition is effective. However, prolonged exposure to high concentrations of some elicitors can be detrimental to cell health. For fungal elicitors, an exposure time of 48 hours has been shown to be effective, with longer periods potentially having adverse effects on this compound synthesis.[5]
Q4: Can other elicitors besides Methyl Jasmonate be used?
A4: Yes, other elicitors have been shown to enhance secondary metabolite production. Salicylic acid is another well-known elicitor that can be used.[8][9] Additionally, biotic elicitors such as fungal cell wall fragments from species like Aspergillus niger, Fusarium moniliforme, and Trichoderma viride have been successfully used to increase this compound accumulation.[5]
Q5: What is the role of calcium in the elicitation process?
A5: Calcium ions (Ca2+) act as a secondary messenger in the signal transduction pathway following elicitor perception. The influx of extracellular Ca2+ is a crucial step in activating the downstream defense responses, including the biosynthesis of this compound. However, high levels of extracellular calcium can suppress this compound production in Methyl Jasmonate-induced cultures, suggesting a complex regulatory role.[10]
Q6: How can I enhance the recovery of this compound from the culture?
A6: To improve the recovery of this compound, especially from the culture medium, techniques for in situ product removal can be employed. The use of adsorbent resins like Amberlite XAD-7 or the addition of cyclodextrins to the culture medium can effectively sequester the secreted this compound.[2][6][7] This not only facilitates easier purification but also mitigates potential feedback inhibition and product degradation.[6][7]
Data Presentation
Table 1: Effect of Methyl Jasmonate (MJ) Concentration and Timing on this compound Production in C. roseus Cell Suspension Cultures.
| Elicitation Day | MJ Concentration (µM) | Maximum this compound Yield (mg/L) | Fold Increase vs. Control | Reference |
| Day 6 | 10 | 10.2 | ~3 | [1] |
| Day 6 | 100 | 10.2 | ~3 | [1] |
| Day 6 | 10 | - | 2-fold (serpentine) | [3] |
| Day 6 | 100 | - | 5-fold (this compound) | [3] |
| Day 6 | 100 | 4.75 (with 3mM CaCl2) | - | [10] |
Table 2: Effect of Fungal Elicitors on this compound Production in C. roseus Cell Suspension Cultures.
| Elicitor (5% v/v) | Exposure Time (hours) | Maximum this compound Yield (µg/g DW) | Fold Increase vs. Control | Reference |
| Aspergillus niger | 48 | 52 | ~2 | [5] |
| Fusarium moniliforme | 48 | 56 | ~2 | [5] |
| Trichoderma viride | 48 | 87 | ~3 | [5] |
| Trichoderma viride | - | 166 (in 20-day old cultures) | - | [5] |
Experimental Protocols
Protocol 1: Elicitation of this compound Production using Methyl Jasmonate (MJ)
-
Cell Culture Maintenance: Maintain Catharanthus roseus cell suspension cultures in a suitable growth medium (e.g., MS medium supplemented with appropriate growth regulators) under controlled conditions of temperature and light. Subculture the cells regularly (e.g., every 14 days).
-
Initiation of Experimental Cultures: Inoculate fresh growth medium with a standardized amount of cell suspension from a 14-day-old culture.
-
Preparation of Elicitor Stock Solution: Prepare a stock solution of Methyl Jasmonate (e.g., 100 mM in ethanol). Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Elicitation: On day 6 of the culture period (or the optimized day for your cell line), add the filter-sterilized MJ stock solution to the cell cultures to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Also, include a control group with no MJ addition and a solvent control group.
-
Incubation: Continue to incubate the cultures under the same conditions.
-
Sampling and Analysis: Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours). Extract this compound from both the cells and the medium using an appropriate solvent (e.g., methanol). Quantify the this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Situ Product Removal using Adsorbent Resin
-
Resin Preparation: Autoclave a suitable amount of Amberlite XAD-7 resin.
-
Elicitation: Follow steps 1-4 from Protocol 1.
-
Resin Addition: Three days after the addition of the elicitor, add the sterile resin to the elicited cultures (e.g., 1 g of resin per 50 mL of culture).
-
Resin Exchange: To prevent saturation, exchange the resin with fresh, sterile resin every 3 days.
-
Harvesting: At the end of the culture period, harvest the cells, the medium, and the resin separately.
-
Extraction and Analysis: Extract this compound from the cells, the medium, and the resin. The this compound adsorbed to the resin can be eluted with a suitable solvent like methanol. Quantify the this compound content from all three fractions using HPLC.
Visualizations
Caption: Simplified signaling pathway for elicitor-induced this compound biosynthesis.
Caption: General experimental workflow for optimizing this compound production.
References
- 1. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound spiking and resin addition timing on the production of indole alkaloids from Catharanthus roseus cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound production in methyl jasmonate-induced Catharanthus roseus cell cultures depends on Ca2+ level - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for the removal of interfering compounds in Ajmalicine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Ajmalicine.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The primary interfering compounds in this compound analysis typically originate from the sample matrix, especially when dealing with complex botanical extracts like those from Rauwolfia or Catharanthus species. These include:
-
Structurally Related Alkaloids: Other indole alkaloids with similar physicochemical properties are the most common source of interference. These can co-elute with this compound, leading to inaccurate quantification. Key examples include yohimbine, corynanthine, reserpine, and ajmaline.[1][2][3] In some chromatographic methods, diastereomers of this compound and yohimbine may also be present and require high-resolution separation.[4]
-
Matrix Components from Plant Extracts:
-
Pigments: Chlorophylls and carotenoids can interfere with spectrophotometric detection and may co-extract with this compound.[5][6]
-
Fatty Acids and Lipids: These non-polar compounds can be extracted along with this compound, especially when using less polar organic solvents, potentially causing matrix effects in LC-MS analysis and contaminating the analytical column.[7][8]
-
Sugars, Polysaccharides, and Proteins: These polar compounds are generally less problematic in typical reversed-phase HPLC methods for this compound but can interfere with extraction efficiency.[5]
-
-
Matrix Effects in LC-MS/MS: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, co-eluting compounds from the matrix can cause ion suppression or enhancement, which significantly impacts the accuracy and sensitivity of this compound quantification.[9][10][11] This is a major consideration for complex samples like biological fluids or plant extracts.
Q2: Which sample preparation techniques are most effective for removing interferences before this compound analysis?
A2: The choice of sample preparation technique is crucial for minimizing interference. The most effective methods involve a combination of extraction and cleanup steps.
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating alkaloids from non-alkaloidal compounds. It relies on the differential solubility of the target analyte in two immiscible liquid phases. By adjusting the pH, the basic nature of this compound can be exploited to selectively move it between aqueous and organic layers, leaving many interfering substances behind.[12][13]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration.[14][15] Different types of SPE cartridges (e.g., C18, ion-exchange) can be used to retain this compound while allowing interfering compounds to be washed away, or vice versa.[16] SPE can effectively remove pigments and other matrix components.[6]
-
Defatting: For samples rich in lipids, a pre-extraction step with a non-polar solvent like hexane can be performed to remove fats and waxes that might interfere with subsequent extraction and analysis.[6][7]
Q3: How can I optimize the chromatographic separation of this compound from other co-eluting alkaloids?
A3: Achieving good chromatographic resolution is key to accurate this compound analysis. Here are some optimization strategies:
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of Rauwolfia alkaloids.[1][7] The choice of a high-efficiency column, such as one with a smaller particle size (e.g., UHPLC columns), can significantly improve resolution.[1]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase (often acidic, around pH 3.5) and the gradient elution profile are critical for separating closely related alkaloids.[7][17] The addition of modifiers like formic acid is also common.[1]
-
Temperature Control: Maintaining a constant column temperature can improve peak shape and retention time reproducibility.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase composition. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, methanol). Consider using a guard column. |
| Secondary Interactions with Silanols | Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress silanol activity. Use an end-capped column. |
| Co-eluting Interferent | Optimize the mobile phase gradient to improve separation. Use a more selective detector if available (e.g., MS/MS). |
Issue 2: Inconsistent Retention Times for this compound
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system. Purge the pump to remove air bubbles. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure proper mixing if using an isocratic mixture. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Column Degradation | Replace the column if it has been used extensively or with harsh mobile phases. |
Issue 3: Low Recovery of this compound During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the extraction time, use a more efficient extraction solvent, or employ sonication. |
| Incorrect pH for LLE | Ensure the pH of the aqueous phase is optimized for the extraction of the free base (typically pH 7-8) or the salt form of this compound.[18] |
| Inappropriate SPE Sorbent or Elution Solvent | Select an SPE cartridge with appropriate chemistry (e.g., C18 for reversed-phase, or ion-exchange). Optimize the elution solvent to ensure complete recovery of this compound. |
| Degradation of this compound | This compound solutions can be unstable.[19] Prepare samples fresh and protect them from light and extreme temperatures. The stability of this compound is also pH-dependent.[20][21] |
Issue 4: Matrix Effects (Ion Suppression/Enhancement) in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation to separate this compound from interfering compounds. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as a combination of LLE and SPE, to remove matrix components. |
| High Concentration of Salts or Buffers | Reduce the concentration of non-volatile salts in the mobile phase. |
| Inadequate Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Use of an Internal Standard | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Sample Preparation:
-
Air-dry and grind the plant material (e.g., Rauwolfia roots) to a fine powder.
-
-
Acidic Extraction:
-
Macerate 1 g of the powdered material with 20 mL of 1% acetic acid in water.
-
Sonicate for 30 minutes and then leave to stand for 24 hours.
-
Filter the mixture and collect the acidic aqueous extract.
-
-
Basification and Organic Extraction:
-
Drying and Reconstitution:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or the initial mobile phase for HPLC or LC-MS analysis.[13]
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract
This protocol is intended for the cleanup of a crude extract obtained from a procedure like Protocol 1.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Removal of Polar Interferences):
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to elute polar impurities.
-
-
Elution of this compound:
-
Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound.
Table 1: HPLC Method Performance for this compound Analysis
| Parameter | Value | Reference |
| Recovery | 97.03% | [7][17] |
| Limit of Detection (LOD) | 4 µg/mL | [7][17] |
| Limit of Quantitation (LOQ) | 12 µg/mL | [7][17] |
| Linearity Range | 1-20 µg/mL | [7][17] |
| Relative Standard Deviation (RSD) for Retention Time | 0.61% | [7] |
| RSD for Precision | 2.51% | [7] |
Table 2: UPLC-MS/MS Method Performance for this compound in Cell Culture
| Parameter | Value (in cell samples) | Value (in medium samples) | Reference |
| Limit of Detection (LOD) | 0.46 - 0.70 ng/mL | 0.10 - 0.16 ng/mL | [22] |
| Linearity Range | 1.00 - 6250.0 ng/mL | 1.00 - 6250.0 ng/mL | [22] |
| Intra-day Accuracy (Recovery) | 88.0 - 111.8% | 88.0 - 111.8% | [22] |
| Inter-day Accuracy (Recovery) | 88.0 - 111.8% | 88.0 - 111.8% | [22] |
| Intra-day Precision (RSD) | 1.25 - 7.81% | 1.25 - 7.81% | [22] |
| Inter-day Precision (RSD) | 1.25 - 7.81% | 1.25 - 7.81% | [22] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. lcms.cz [lcms.cz]
- 5. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. specartridge.com [specartridge.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the recovery of Ajmalicine from cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the recovery of Ajmalicine from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the production and recovery of this compound from Catharanthus roseus cell cultures?
A1: The primary strategies to improve this compound yield can be broadly categorized into three main areas:
-
Elicitation: Inducing secondary metabolite production by applying biotic or abiotic stressors.[1]
-
Metabolic Engineering: Modifying the genetic makeup of the cells to enhance the this compound biosynthetic pathway.[2][3][4]
-
Downstream Processing: Optimizing the extraction and purification of this compound from the cell culture.[5][6]
Q2: Which elicitors are most effective for increasing this compound production?
A2: Methyl jasmonate (MJ) is a widely used and effective elicitor for this compound production.[7][8] The timing and dosage of MJ application are critical for optimal results.[7][8] For instance, adding 10 or 100 µM of MJ on day 6 of culture can lead to a 300% increase in this compound production.[7] Cyclodextrins, especially when used in combination with methyljasmonate and a brief UV exposure, have also shown significant success, enhancing extracellular this compound accumulation to 1040 ± 26.6 mg/l.[9][10]
Q3: How can metabolic engineering be used to improve this compound yield?
A3: Metabolic engineering focuses on manipulating the expression of key genes in the terpenoid indole alkaloid (TIA) biosynthetic pathway.[2][3] Overexpression of genes such as DXR, MECS, and STR has been shown to increase this compound accumulation.[11] Specifically, the co-overexpression of MEP (Methylerythritol 4-phosphate) pathway genes, DXR and MECS, or DXR/MECS and STR, is related to an increased yield of this compound.[3] Identifying and targeting regulatory genes, such as STR (encoding strictosidine synthase), can also be a potent strategy.[3][12]
Troubleshooting Guides
Problem: Low or no this compound yield in my C. roseus cell suspension culture.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Line | Screen different cell lines to identify high-yielding variants.[13][14] Callus induction from tetraploid plants has shown potential for higher this compound content.[13] |
| Inadequate Culture Conditions | Optimize medium components such as carbon source (sucrose or glucose concentration) and plant growth regulators (e.g., IAA and BA).[15][16] Ensure proper aeration and dissolved oxygen levels, as a critical DO value of 43% has been noted for optimal production.[17][18] |
| Ineffective Elicitation | Optimize the type of elicitor, its concentration, and the timing of its addition. For methyl jasmonate, application after 6 days of growth has been shown to be effective.[7] |
| Feedback Inhibition | High concentrations of this compound can inhibit its own synthesis.[19] Implement in situ product removal strategies, such as the addition of adsorbent resins like Amberlite XAD-7HP, to continuously remove this compound from the culture medium.[5][19] |
Problem: this compound is produced but recovery during downstream processing is low.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Cells | If this compound is primarily intracellular, consider cell permeabilization using agents like DMSO to release the product without complete cell lysis.[18] |
| Product Degradation | This compound can be metabolized by the cells into other compounds.[5] Minimize the time between harvesting and extraction. Optimize extraction conditions (pH, solvent) to reduce degradation. |
| Poor Adsorption to Resin | Ensure the chosen adsorbent resin has a high affinity for this compound and that the contact time is sufficient for binding. The timing of resin addition is also crucial for maximizing recovery.[19] |
| Losses During Purification | Optimize chromatography steps to minimize product loss. This includes selecting the appropriate stationary and mobile phases and optimizing elution conditions.[20][21] |
Quantitative Data Summary
Table 1: Effect of Elicitation on this compound Production
| Elicitor(s) | Concentration | Timing of Addition | This compound Yield | Fold Increase | Reference |
| Methyl Jasmonate (MJ) | 10 µM | Day 6 | 10.2 mg/L | 3 | [7] |
| Methyl Jasmonate (MJ) | 100 µM | Day 6 | 10.2 mg/L | 3 | [7] |
| Cyclodextrins + MJ + UV | Not specified | Not specified | 1040 ± 26.6 mg/L | - | [9][10] |
| Methyl Jasmonate (MeJA) | Not specified | Not specified | 2.2 mg/g DW (intracellular), 2 mg/L (extracellular) | Drastic increase | [13] |
Table 2: this compound Content in Different C. roseus Cultures
| Culture Type | This compound Content | Reference |
| Callus from tetraploid plant | 2.578 mg/g DW | [13] |
| Cell suspension culture | 0.895 mg/g DW | [13] |
| Multiple shoot cultures (optimized) | 0.166% dry wt | [16] |
Experimental Protocols
Protocol 1: Elicitation with Methyl Jasmonate
-
Establish a Catharanthus roseus cell suspension culture in a suitable medium (e.g., MS medium with appropriate growth regulators).[13]
-
Subculture the cells and allow them to grow for 6 days.[7]
-
Prepare a stock solution of methyl jasmonate (MJ) in a suitable solvent (e.g., ethanol).
-
Aseptically add the MJ stock solution to the cell culture to a final concentration of 10-100 µM.[7]
-
Continue the culture for the desired production period (e.g., up to 21 days).[8]
-
Harvest the cells and/or the medium for this compound extraction and quantification.
Protocol 2: In Situ Product Removal with Adsorbent Resin
-
Prepare Amberlite XAD-7HP resin by washing it with methanol followed by purified water.[5]
-
Establish an immobilized C. roseus cell culture.
-
Add the prepared resin to the culture at a specific time point (e.g., day 5 of the culture).[19]
-
If required, exchange the spent resin with fresh resin at regular intervals (e.g., every 5 days).[19]
-
At the end of the culture period, collect the resin for this compound extraction.
-
Extract this compound from the resin using a suitable solvent like methanol.[5]
Protocol 3: Extraction and Quantification of this compound by HPLC
-
Extraction:
-
For intracellular this compound, harvest the cells by filtration and freeze-dry them.[5] Extract the dried biomass with methanol.
-
For extracellular this compound, use the culture medium directly or after concentration.
-
A general method involves soaking the plant material in 0.7% sulfuric acid, adjusting the pH to 7-8 with ammonium hydroxide, and then extracting with chloroform.[20]
-
-
Purification (optional, for complex samples):
-
The chloroform extract can be subjected to further purification using macroporous resin chromatography.[20]
-
-
Quantification by HPLC:
-
Use a reversed-phase HPLC system with a C18 column.[22]
-
A common mobile phase is a gradient of phosphate buffer and acetonitrile.[22]
-
Detect this compound using a UV detector at a wavelength of 254 nm.[22]
-
Quantify the this compound concentration by comparing the peak area with that of a standard curve prepared with known concentrations of pure this compound.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General elicitation signaling pathway for this compound production.
Caption: General experimental workflow for improving this compound recovery.
References
- 1. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jipb.net [jipb.net]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering the MEP pathway enhanced this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on production of this compound in shake flasks by multiple shoot cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. The effect of this compound spiking and resin addition timing on the production of indole alkaloids from Catharanthus roseus cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 21. Downstream Processing & Bioprocess Development | Key Steps & Innovations [bioprocessonline.com]
- 22. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ajmalicine and Reserpine for Alzheimer's Disease Targets
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including the aggregation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and cholinergic dysfunction. The intricate nature of AD necessitates the exploration of multi-target directed ligands that can simultaneously modulate several key pathological pathways. This guide provides a comparative analysis of two indole alkaloids, Ajmalicine and Reserpine, which have shown potential as multi-target agents against various AD-related targets. The information presented herein is based on experimental data to assist researchers in evaluating their therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and Reserpine against key enzymatic and pathological targets in Alzheimer's disease.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) |
| Reserpine | Acetylcholinesterase (AChE) | 1.7[1][2][3][4] |
| Butyrylcholinesterase (BuChE) | 2.8[1][2][3][4] | |
| This compound | Acetylcholinesterase (AChE) | Not explicitly quantified in the same study, but Reserpine is noted as more potent.[1][2][3][4] |
| Butyrylcholinesterase (BuChE) | Not explicitly quantified in the same study, but Reserpine is noted as more potent.[1][2][3][4] |
Lower IC50 values indicate greater potency.
Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation
| Compound | Aβ Aggregation Inhibition (%) |
| Reserpine | 68[1][2][3][4] |
| This compound | 56[1][2][3][4] |
Higher percentage indicates greater inhibition of Aβ aggregation.
Table 3: BACE-1 and MAO-B Inhibition
| Compound | Target | Inhibition (%) | Concentration |
| This compound | BACE-1 | 69[3][5] | 50 µM[3][5] |
| Reserpine | BACE-1 | 47[3][5] | 50 µM[3][5] |
| This compound | MAO-B | 83[5] | 10 µM[5] |
| Reserpine | MAO-B | 82[5] | 10 µM[5] |
Table 4: Neuroprotection Against Cellular Stress
| Compound | Stressor | Neuroprotection (%) | Cell Line |
| Reserpine | Aβ42-induced toxicity | 92[1][2][4] | PC12[1][2][4] |
| H2O2-induced toxicity | 93[1][2][4] | PC12[1][2][4] | |
| This compound | Aβ42-induced toxicity | 92[1][2][4] | PC12[1][2][4] |
| H2O2-induced toxicity | 93[1][2][4] | PC12[1][2][4] |
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound and Reserpine stems from their ability to modulate multiple signaling pathways implicated in Alzheimer's disease. A conceptual overview of their multi-target effects is presented below, followed by typical experimental workflows for assessing their activity.
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A common method is the Ellman's assay.[6][7]
Methodology:
-
Reagent Addition: To each well, a phosphate buffer (pH 8.0), the test compound (this compound or Reserpine at various concentrations), and a solution of acetylcholinesterase (AChE) are added.[6][7]
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.[6][7]
-
Reaction Initiation: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide, are added to initiate the reaction.[6]
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm.[6][7] The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
2. Amyloid-Beta (Aβ) Aggregation Assay
This assay assesses the ability of a compound to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease. A common method involves the use of Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
Methodology:
-
Aβ Preparation: A solution of monomeric Aβ peptide (typically Aβ42) is prepared.[8]
-
Incubation with Test Compound: The Aβ solution is incubated in the presence and absence (control) of the test compound (this compound or Reserpine) at 37°C to allow for aggregation.[9]
-
Thioflavin T (ThT) Addition: After incubation, a solution of Thioflavin T is added to the samples.[10]
-
Fluorescence Measurement: ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm.[10]
-
Analysis: The percentage of inhibition is determined by comparing the fluorescence intensity of the samples containing the test compound to that of the control samples.
3. Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxic insults, such as those induced by Aβ peptides or oxidative stress (e.g., H2O2).
Methodology:
-
Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used.[1][2][4]
-
Treatment: The cells are pre-treated with the test compound (this compound or Reserpine) for a specific duration.
-
Induction of Toxicity: The cells are then exposed to a toxic agent, such as aggregated Aβ42 or hydrogen peroxide (H2O2).[1][2][4]
-
Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. A higher absorbance value in the MTT assay corresponds to greater cell viability and thus, a greater neuroprotective effect.
-
Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
Conclusion
The experimental data reveals that both this compound and Reserpine exhibit multi-target activity against key pathological factors in Alzheimer's disease. Reserpine demonstrates superior potency in inhibiting both acetylcholinesterase and butyrylcholinesterase, as well as a greater efficacy in preventing amyloid-beta aggregation compared to this compound.[1][2][3][4] Conversely, this compound shows a more potent inhibition of BACE-1, an enzyme involved in the production of Aβ peptides.[3][5] Both compounds display comparable and significant inhibitory effects on MAO-B and provide robust neuroprotection against Aβ42 and oxidative stress-induced toxicity in PC12 cells.[1][2][4][5]
These findings underscore the potential of both indole alkaloids as lead compounds for the development of multi-target therapies for Alzheimer's disease. Further in-vivo studies are warranted to validate these in-vitro findings and to assess their pharmacokinetic and pharmacodynamic profiles in a more complex biological system. The differential inhibitory profiles of this compound and Reserpine may also offer opportunities for synergistic therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease [mdpi.com]
- 4. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Ajmalicine Quantification Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ajmalicine, a key indole alkaloid with significant pharmacological interest. The information presented is benchmarked against the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring the data is robust and reliable for research and quality control purposes.
Comparative Analysis of Analytical Methods
While HPLC stands as a primary technique for the quantification of this compound, other methods offer alternative approaches. This section provides a comparative overview of a validated Reversed-Phase HPLC (RP-HPLC) method, a High-Performance Thin-Layer Chromatography (HPTLC) method, and an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
Table 1: Comparison of Chromatographic Methods for this compound Quantification
| Parameter | RP-HPLC-PDA[1][2][3][4][5][6] | HPTLC | UPLC-MS[7] |
| Principle | Separation based on polarity using a reversed-phase column and UV detection. | Separation on a thin layer plate with densitometric quantification. | Separation based on polarity with detection by mass spectrometry. |
| Instrumentation | HPLC system with PDA detector | HPTLC system with densitometer | UPLC system with a mass spectrometer |
| Selectivity | High | Moderate to High | Very High |
| Sensitivity | Good (LOD: 4 µg/mL, LOQ: 12 µg/mL)[2] | Good (LOD: 50 ng/spot, LOQ: 150 ng/spot) | Excellent (LOD: 0.46 - 0.70 ng/mL)[7] |
| Linearity Range | 1-20 µg/mL[2] | 200-1200 ng/spot | 1.00 - 6250.0 ng/mL[7] |
| Accuracy (% Recovery) | 97.03%[2] | 98.7% | 88.0 - 111.8%[7] |
| Precision (%RSD) | <2.51%[1] | Not explicitly stated | 1.25 - 7.81%[7] |
| Analysis Time | ~25 minutes per sample | Multiple samples can be run simultaneously | ~6 minutes per sample[7] |
| Typical Application | Routine quality control, stability studies, formulation analysis | Rapid screening, quantification in herbal extracts | Metabolomics, low-level quantification, complex matrices |
Detailed Experimental Protocol: Validated RP-HPLC-PDA Method
This section outlines the detailed experimental protocol for a validated RP-HPLC-PDA method for the simultaneous quantification of this compound, Reserpine, and Ajmaline, adapted from Srivastava et al. (2006).[1][2][3][4][5][6]
Instrumentation and Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[2]
-
Mobile Phase: A binary gradient of:
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Isocratic at 20% A, 80% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations ranging from 1 to 20 µg/mL.[2]
-
Sample Preparation (e.g., from Rauvolfia serpentina root powder):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with methanol (3 x 25 mL) using ultrasonication for 15 minutes for each extraction.
-
Filter the combined extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation According to ICH Guidelines
The following parameters were validated as per ICH Q2(R1) guidelines:
Table 2: Validation Parameters of the RP-HPLC-PDA Method for this compound Quantification[1][2][3][4][5][6]
| Validation Parameter | Results |
| Specificity | The method demonstrated good resolution between this compound, Ajmaline, and Reserpine peaks, with no interference from the matrix. |
| Linearity | Linear over the concentration range of 1-20 µg/mL with a correlation coefficient (r²) of 0.999.[2] |
| Accuracy (% Recovery) | 97.03%[2] |
| Precision | |
| - Intraday Precision (%RSD) | < 2.0% |
| - Interday Precision (%RSD) | < 2.5% |
| Limit of Detection (LOD) | 4 µg/mL[2] |
| Limit of Quantification (LOQ) | 12 µg/mL[2] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition, pH, and flow rate. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for this compound quantification in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
This guide provides a foundational understanding and practical details for the quantification of this compound using validated HPLC methods. Researchers are encouraged to adapt and re-validate these methods based on their specific sample matrices and instrumentation to ensure compliance and data integrity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ajmalicine Quantification: Cross-Validation of HPLC and HPTLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Ajmalicine, a key indole alkaloid with antihypertensive properties, is a compound of significant interest. This guide provides an objective comparison of two common chromatographic techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is a synthesis of established methodologies and typical performance data to offer a comprehensive cross-validation perspective.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A sensitive and reproducible reversed-phase HPLC method with photodiode array (PDA) detection is a widely used technique for the simultaneous quantification of this compound.[1]
Sample Preparation:
-
Accurately weigh the dried and powdered plant material or formulation.
-
Extract the sample with a suitable solvent, such as methanol, using ultrasonication or another appropriate extraction method.
-
Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent like methanol or acetonitrile.[3]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm is a suitable wavelength for the detection of this compound.[1]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Maintained at 25°C.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.[5][6]
Sample and Standard Preparation:
-
Prepare extracts in a suitable solvent like methanol.
-
Prepare a stock solution of this compound standard of a known concentration.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[7]
-
Sample Application: Apply samples and standards as bands of a specific width using an automated applicator.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 5:4:1, v/v/v) is often effective for the separation of alkaloids.[8]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a suitable wavelength, such as 254 nm.[7]
Method Validation and Data Comparison
The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability.[9][10][11][12] The following table summarizes the typical quantitative data for the validation of HPLC and HPTLC methods for this compound quantification, based on established ICH guidelines.[9][10][11][12]
| Validation Parameter | HPLC | HPTLC |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.995[7] |
| Accuracy (% Recovery) | 97.03% - 98.38%[1] | 98.42% - 99.14%[7] |
| Precision (% RSD) | < 2.0%[1] | < 2.0%[7] |
| Limit of Detection (LOD) | 4 µg/mL[1] | ~20 ng/spot[7] |
| Limit of Quantification (LOQ) | 12 µg/mL[1] | ~60 ng/spot[7] |
| Specificity | High | Moderate to High |
| Robustness | High | Moderate |
Visualizing the Workflow
To better understand the logical flow of a cross-validation study between HPLC and HPTLC for this compound quantification, the following diagram illustrates the key steps involved.
Caption: Workflow for cross-validation of HPLC and HPTLC methods.
Signaling Pathways and Logical Relationships
The choice between HPLC and HPTLC often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical parameters.
Caption: Decision tree for selecting between HPLC and HPTLC.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantification of this compound. HPLC generally offers higher sensitivity and resolution, making it ideal for the analysis of complex mixtures and trace-level quantification.[13] HPTLC, on the other hand, provides advantages in terms of sample throughput and cost-effectiveness, making it well-suited for routine quality control and screening purposes.[5][6] The choice of method should be based on the specific analytical requirements, available resources, and the intended application. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their this compound quantification needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajphr.com [ajphr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. turkjps.org [turkjps.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
Impurity Profiling of Ajmalicine in Commercial Reserpine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ajmalicine impurity levels in commercial reserpine raw materials, based on available scientific literature. It details validated analytical methodologies for impurity identification and quantification, offering a framework for quality assessment in drug development and manufacturing.
Introduction to Reserpine and the Significance of this compound Impurity
Reserpine, an indole alkaloid extracted from the roots of Rauwolfia serpentina, has been historically used for its antihypertensive and antipsychotic properties. The quality and safety of reserpine as an active pharmaceutical ingredient (API) are contingent on its purity profile. This compound, another alkaloid naturally present in Rauwolfia species, is often a significant impurity in commercial reserpine raw materials[1][2]. As a structurally related alkaloid, the presence and concentration of this compound can impact the overall therapeutic efficacy and safety of reserpine. Therefore, robust analytical methods for the precise quantification of this compound are crucial for quality control.
Comparative Analysis of this compound Content in Commercial Reserpine
Published data on the this compound content in a range of commercial reserpine raw materials is limited. However, available studies provide valuable insights into the potential variability of this impurity. The following table summarizes reported this compound levels in different reserpine samples. It is important to note that these values are illustrative and may not be representative of all commercial batches.
| Sample Description | This compound Content (%) | Analytical Method | Reference |
| Commercial Reserpine Sample 1 | 1.2 | Liquid Chromatography with Fluorescence Detection | [1] |
| Commercial Reserpine Sample 2 | 1.3 | Liquid Chromatography with Fluorescence Detection | [1] |
| USP Grade Reserpine | 1.9 | Liquid Chromatography with Fluorescence Detection | [1] |
| Rauwolfia serpentina Root Extract | 1.08 (w/w) | Reverse Phase High-Performance Liquid Chromatography | [2] |
| Rauwolfia serpentina Roots (Dehradun, India) | 0.17 | High-Performance Thin-Layer Chromatography | [3] |
This limited dataset suggests that this compound content can vary among different sources and grades of reserpine. The United States Pharmacopeia (USP) monograph for reserpine, at the time of the cited study, did not include a specific test for the determination of related alkaloids like this compound[1].
Experimental Protocols for this compound Quantification
Accurate determination of this compound levels requires validated analytical methods. Two robust methods reported in the literature are detailed below.
Method 1: Liquid Chromatography with Fluorescence Detection
This method is specific for the determination of this compound in reserpine raw materials[1][4].
3.1.1. Sample and Standard Preparation
-
This compound Stock Solution: Accurately weigh approximately 2 mg of this compound reference standard, dissolve in 40 mL of methanol with gentle heating, cool to room temperature, and dilute to 100 mL with methanol.
-
Standard Solution: Dilute 10.0 mL of the this compound stock solution to 100.0 mL with methanol.
-
Sample Stock Solution: Accurately weigh about 25 mg of reserpine raw material, dissolve in 0.50 mL of chloroform, and dilute to 50 mL with methanol.
-
Sample Solution: Dilute 20.0 mL of the sample stock solution to 100.0 mL with methanol.
3.1.2. Chromatographic Conditions
-
Instrument: Liquid Chromatograph equipped with a fluorescence detector.
-
Column: 30 cm long normal-phase column.
-
Mobile Phase: Methanol containing a small volume of an aqueous solution of 1-pentanesulfonic acid, sodium salt.
-
Detection: Fluorescence with excitation at 280 nm and emission at 360 nm.
3.1.3. System Suitability
-
A resolution of not less than 2.0 between the this compound and reserpine peaks should be achieved.
-
The relative standard deviation of the responses for replicate injections of the standard solution should not be greater than 2.5%.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the simultaneous quantification of reserpine, ajmaline, and this compound in Rauwolfia serpentina extracts[5].
3.2.1. Sample and Standard Preparation
-
Standard Solutions: Prepare stock solutions of reserpine and this compound in methanol. Prepare a series of working standard solutions by diluting the stock solutions to achieve concentrations in the range of 0.5–3.5 ppm.
-
Sample Solution: Prepare an extract of the Rauwolfia serpentina raw material.
3.2.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Detection: UV detection at 268 nm for this compound.
3.2.3. Method Validation
The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing Methodologies and Relationships
Experimental Workflow for this compound Profiling
The following diagram illustrates the general workflow for the analysis of this compound in reserpine raw materials.
Caption: Workflow for this compound Impurity Profiling.
Logical Relationship: Impact of this compound on Reserpine Quality
This diagram illustrates the relationship between the presence of this compound as an impurity and the overall quality of the reserpine API.
Caption: Impact of this compound on Reserpine API Quality.
Conceptual Signaling Pathway of Reserpine and this compound
Reserpine and this compound, as indole alkaloids, can interact with various biological targets. Reserpine is a well-known inhibitor of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. This compound also exhibits neurological activity. Recent studies suggest both compounds can act as multi-target directed ligands, potentially influencing pathways related to neurodegenerative diseases like Alzheimer's[2]. The following diagram provides a simplified, conceptual overview of their primary mechanism of action and potential multi-target interactions.
Caption: Conceptual Mechanisms of Reserpine and this compound.
Conclusion
The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. For reserpine, this compound represents a key related substance that requires careful monitoring. While comprehensive comparative data on this compound levels in commercial reserpine is not widely available, the analytical methods detailed in this guide provide the necessary tools for researchers and quality control professionals to perform their own impurity profiling. The implementation of such validated methods is essential to ensure the consistent quality, safety, and efficacy of reserpine-containing drug products. Further studies are encouraged to establish a broader understanding of the impurity profiles across a wider range of commercial reserpine sources.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of this compound in reserpine raw materials by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of Ajmalicine extraction efficiency with different solvent systems
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of different solvent systems for the extraction of ajmalicine, a valuable alkaloid with antihypertensive properties found in plants such as Catharanthus roseus and Rauwolfia serpentina.[1] The following sections detail experimental data on extraction yields, comprehensive protocols, and a visual workflow to aid in the selection of an optimal extraction strategy.
Comparative Extraction Efficiency of this compound
The selection of an appropriate solvent system is paramount to maximizing the yield of this compound from plant material. The efficiency of various solvents is influenced by their polarity and the solubility of the target compound. This compound is known to be soluble in methanol and chloroform, and sparingly soluble in water.[2][3]
The following table summarizes quantitative data on the extraction of alkaloids, including this compound, using different solvent systems as reported in scientific literature.
| Plant Source | Solvent System | Extraction Method | Total Alkaloid Yield (%) | Reference |
| Rauwolfia serpentina Roots | Methanol (initial extraction) followed by chloroform fractionation | Solvent Partitioning | 2.68% (in chloroform fraction) | [4][5] |
| Rauwolfia serpentina | Ethanol | Not Specified | 12.05% (crude extract) | [6] |
| Catharanthus roseus | Chloroform (after acid-base treatment) | Liquid-Liquid Extraction | Not specified for total yield | [7] |
| Rauwolfia serpentina | Methanol | Soaking and Filtration | Not specified for total yield | [8] |
Based on the available data, chloroform appears to be a highly effective solvent for partitioning and concentrating alkaloids from an initial crude extract.[4][5] While ethanol yields a high percentage of crude extract, the specific concentration of this compound within that extract is not detailed.[6] A multi-solvent approach is often suggested for better separation and purification of this compound.[9]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are derived from published studies and patents.
Protocol 1: Acid-Base Extraction from Catharanthus roseus using Chloroform
This method utilizes an acid-base treatment to first isolate the total weak alkaloids, which are then further processed to obtain this compound.
-
Acidic Soaking: The whole herb of Catharanthus roseus is soaked in a 0.7% sulfuric acid solution.
-
Basification: The pH of the resulting solution is adjusted to 7-8 using ammonium hydroxide.
-
Chloroform Extraction: The basified solution is then extracted with chloroform.
-
Concentration: The chloroform layer containing the alkaloids is concentrated under a vacuum to obtain the total weak alkaloid fraction.
-
Further Purification: The crude alkaloid extract is then subjected to further purification steps, such as precipitation and chromatography, to isolate this compound.[7]
Protocol 2: Methanolic Extraction and Solvent Partitioning from Rauwolfia serpentina Roots
This protocol involves an initial broad-spectrum extraction followed by systematic partitioning with solvents of varying polarities.
-
Initial Extraction: Dried and powdered root material of Rauwolfia serpentina is extracted with methanol to obtain a crude methanolic extract.
-
Solvent Fractionation: The crude extract is then partitioned sequentially with a series of solvents: hexane, chloroform, ethyl acetate, butanol, and water.
-
Alkaloid Concentration: The chloroform fraction, which contains the highest concentration of alkaloids, is collected.[4][5]
-
Isolation: The chloroform fraction is then further purified using techniques like column chromatography to isolate individual alkaloids, including this compound.[4]
Protocol 3: Ethanolic Extraction from Rauwolfia serpentina
This protocol describes a straightforward extraction using ethanol.
-
Extraction: The leaves and roots of the plant are extracted using ethanol.
-
Crude Extract: This process yields a crude extract containing a mixture of phytochemicals, including indole alkaloids.[6]
-
Analysis: The presence and quantity of this compound in the crude extract are then determined using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from plant material, integrating the principles from the described protocols.
Caption: General workflow for this compound extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. aktpublication.com [aktpublication.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Simultaneous Quantification of Reserpine, Ajmaline, and Ajmalicine in Rauvolfia serpentina
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the simultaneous quantification of three key indole alkaloids—reserpine, ajmaline, and ajmalicine—in Rauvolfia serpentina. The selection of an appropriate analytical technique is critical for the quality control of raw materials, standardization of herbal formulations, and pharmacokinetic studies. Herein, we compare High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), presenting their experimental protocols and quantitative performance data to aid in methodological selection.
Comparison of Analytical Methods
The choice of analytical method for the quantification of reserpine, ajmaline, and this compound is dictated by the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a summary of the performance of HPLC, HPTLC, and UHPLC-MS based on published experimental data.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-PDA[1][2] | HPTLC-Densitometry | UHPLC-UV-MS[3] |
| Linearity Range (µg/mL) | |||
| Reserpine | 1 - 20 | 0.2 - 1.2 | 1 - 250 |
| Ajmaline | 1 - 20 | Not Reported | 1 - 250 |
| This compound | 1 - 20 | 0.2 - 1.2 | 1 - 250 |
| Correlation Coefficient (r²) | |||
| Reserpine | > 0.999 | 0.991 | > 0.999 |
| Ajmaline | > 0.999 | Not Reported | > 0.999 |
| This compound | > 0.999 | 0.994 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | |||
| Reserpine | 8 | 0.06 | 0.21 |
| Ajmaline | 6 | Not Reported | 0.18 |
| This compound | 4 | 0.05 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | |||
| Reserpine | 23 | 0.18 | 0.63 |
| Ajmaline | 19 | Not Reported | 0.54 |
| This compound | 12 | 0.15 | 0.45 |
| Recovery (%) | |||
| Reserpine | 98.38 | 99.3 | 98.5 - 101.2 |
| Ajmaline | 98.27 | Not Reported | 97.9 - 101.5 |
| This compound | 97.03 | 98.7 | 98.1 - 100.8 |
Experimental Workflows and Methodologies
A generalized workflow for the quantification of these alkaloids involves sample preparation, chromatographic separation, and detection. The specific parameters for each technique are crucial for achieving accurate and reproducible results.
References
- 1. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ajmalicine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Ajmalicine, an indole alkaloid used in research, requires specific procedures to mitigate risks and ensure environmental safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
Key Safety and Disposal Information at a Glance
To facilitate quick reference and comparison, the following table summarizes the critical data regarding the handling and disposal of this compound.
| Parameter | Specification | Source |
| Hazard Classification | Acute Toxicity, Oral (Category 4) | [1][2][3][4][5] |
| Hazard Statement | H302: Harmful if swallowed | [2][3][4] |
| Primary Route of Exposure | Ingestion | [2][3][4] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves, protective suit, particulate respirator (P95 or P1) | [1] |
| Recommended Disposal Method | Licensed disposal company or incineration with a combustible solvent | [1] |
| Spill Cleanup | Use PPE, avoid dust formation, sweep up, and place in a closed container for disposal | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the detailed methodology for the safe disposal of solid this compound, solutions containing this compound, and contaminated labware.
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated labware (e.g., vials, pipette tips, gloves)
-
Appropriate hazardous waste container (clearly labeled, with a secure lid)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Hazardous waste labels
-
Access to a designated Satellite Accumulation Area (SAA)[6][7]
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, leak-proof hazardous waste container. Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[8]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[9]
-
-
Container Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
Clearly write the full chemical name, "this compound," and list all other components of the waste stream, including solvents and their approximate concentrations.
-
Indicate the start date of waste accumulation.
-
-
Storage in Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[6][9]
-
Do not transport hazardous waste yourself.[9]
-
Visualizing the Disposal Workflow
To provide a clear, logical representation of the this compound disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
